molecular formula C7H5ClF3NO2S B1598698 2-Chloro-5-trifluoromethyl-benzenesulfonamide CAS No. 779-71-5

2-Chloro-5-trifluoromethyl-benzenesulfonamide

Cat. No.: B1598698
CAS No.: 779-71-5
M. Wt: 259.63 g/mol
InChI Key: VWGUZQVBGYSBEM-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C7H5ClF3NO2S and its molecular weight is 259.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUZQVBGYSBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399696
Record name 2-Chloro-5-trifluoromethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-71-5
Record name 2-Chloro-5-trifluoromethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-trifluoromethyl-benzenesulfonamide CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS: 779-71-5)

Introduction

This compound is a fluorinated aromatic sulfonamide that serves as a crucial building block in modern synthetic chemistry. Its structural features—a chlorinated and trifluoromethylated benzene ring attached to a sulfonamide group—make it a highly valuable intermediate in the development of new pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance key properties of a final molecule, such as metabolic stability, lipophilicity, and binding affinity, which are critical considerations in drug design.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in the chemical and life sciences.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a chemical compound are the bedrock of its application in research and development. Below are the key identifiers and physicochemical characteristics of this compound.

Chemical Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the benzenesulfonamide scaffold imparts unique electronic and lipophilic characteristics, influencing its biological activity, metabolic stability, and pharmacokinetic profile. Understanding these fundamental properties is paramount for its effective application in research and development.

Compound Identification and Core Physicochemical Parameters

A foundational understanding of a compound begins with its unambiguous identification and a summary of its key physical constants. These parameters are the initial data points in any drug discovery cascade, influencing everything from initial screening to formulation development.

PropertyValueSource
CAS Number 779-71-5[1]
Molecular Formula C₇H₅ClF₃NO₂S[1]
Molecular Weight 259.63 g/mol [1]
Melting Point 158.5-160 °C[2]
Boiling Point (Predicted) 347.1 ± 52.0 °C at 760 mmHg[2]
Density (Predicted) 1.584 ± 0.06 g/cm³[2]
LogP (Predicted) 2.0062
pKa (Predicted) 9.27 ± 0.60[2]

Expert Insight: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, such as the one reported for this compound, typically signifies a high degree of purity.[3] The predicted LogP value of approximately 2 suggests that this compound possesses a balanced lipophilicity, a desirable trait for oral drug candidates as it often correlates with good membrane permeability and subsequent absorption.

Structural Elucidation: Predicted Spectroscopic Data

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and sulfonamide groups.

2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. Aromatic carbons bonded to the electron-withdrawing groups are expected to be shifted downfield.

2.3. Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the -CF₃ group, and its chemical shift provides a sensitive probe of the local electronic environment.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the principles at play.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[4] Impurities typically depress and broaden the melting range.[3]

Methodology: Capillary Method [5]

  • Sample Preparation: Finely grind a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Rate: Initially, heat the sample rapidly to determine an approximate melting range. For the final, accurate measurement, reduce the heating rate to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[6]

  • Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the last solid crystal melts. This range is the melting point of the substance.

Self-Validation: A narrow melting point range (typically ≤ 2 °C) is indicative of a pure compound. For confirmation, a mixed melting point determination can be performed with an authentic, pure sample. If there is no depression in the melting point, the samples are identical.

Diagram: Melting Point Determination Workflow

MeltingPoint A Grind Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2 °C/min) D->E Refine F Record Melting Range E->F G Analyze Purity F->G

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Principle: The aqueous solubility of a compound is its saturation concentration in water at a specific temperature.[7] This is a critical parameter for drug development, influencing dissolution, absorption, and bioavailability. The OECD 105 guideline provides standardized methods for this determination.[7][8][9][10][11]

Methodology: Flask Method (for solubilities > 10⁻² g/L) [7]

  • Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Self-Validation: The attainment of a plateau in the concentration of the dissolved compound over time indicates that equilibrium has been reached. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent results.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the logarithm of this ratio and is a measure of the compound's lipophilicity.[12][13]

Methodology: Shake-Flask Method [12][13][14][15]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other phase.

  • Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validation: The LogP value should be independent of the initial concentration of the compound, provided the concentration is not high enough to cause saturation in either phase. Performing the experiment with different initial concentrations can validate the result.

Diagram: LogP Determination Workflow

LogP A Prepare Pre-saturated Solvents B Dissolve Compound in One Phase A->B C Mix and Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Quantify Concentration in Each Phase (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for LogP Determination.

Determination of Acidity Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound. For a sulfonamide, the proton on the nitrogen is acidic. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[16][17]

Methodology: Potentiometric Titration [16][17][18]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

Self-Validation: The shape of the titration curve should be sigmoidal for a monoprotic acid. The pKa value should be reproducible over multiple titrations.

Synthesis and Purification

A reliable supply of pure material is essential for accurate physicochemical and biological evaluation. The following outlines a common synthetic route to aryl sulfonamides and a standard purification protocol.

Synthesis

Principle: Aryl sulfonamides are most commonly synthesized by the reaction of an aryl sulfonyl chloride with ammonia or an amine.[19][20] The precursor, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, can be prepared from 2-chloro-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Methodology: Amination of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Principle: Recrystallization is a powerful technique for purifying crystalline solids.[21][22][23][24] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Methodology: Single-Solvent Recrystallization [21]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol-water mixture).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the recrystallized product can be confirmed by a sharp melting point and by spectroscopic analysis (NMR).

Diagram: Synthesis and Purification Workflow

SynthesisPurification cluster_synthesis Synthesis cluster_purification Purification A Dissolve Sulfonyl Chloride B Add Ammonia A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up C->D E Crude Product D->E F Dissolve in Hot Solvent E->F G Cool to Crystallize F->G H Filter and Wash Crystals G->H I Dry Purified Product H->I

Caption: General workflow for the synthesis and purification.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in drug discovery and development. The methodologies presented are robust and can be readily implemented in a laboratory setting to generate high-quality, reproducible data. A thorough understanding and experimental determination of these parameters are indispensable for advancing our knowledge of this and other promising molecules.

References

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and its potential applications as a building block for novel therapeutic agents.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide functional group.

  • IUPAC Name: 2-chloro-5-(trifluoromethyl)benzenesulfonamide[1]

  • CAS Number: 779-71-5[2][3][4][5]

  • Molecular Formula: C₇H₅ClF₃NO₂S[2][3][4][5]

The spatial arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The chloro and trifluoromethyl groups are positioned at carbons 2 and 5, respectively, relative to the sulfonamide group at carbon 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 259.63 g/mol [2][3][5][6]
Exact Mass 258.9681618 Da[6]
Heavy Atom Count 15[6]
Rotatable Bond Count 1[5][6]
Topological Polar Surface Area (TPSA) 60.16 Ų[5]
LogP (octanol-water partition coefficient) 2.0062[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable scaffold in drug discovery.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[7] Its strong electron-withdrawing nature and high lipophilicity can lead to:

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[7]

  • Enhanced Bioavailability: Increased lipophilicity can improve a molecule's ability to cross biological membranes.[7][8]

  • Increased Binding Affinity: The -CF₃ group can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[9]

The Sulfonamide Moiety

The benzenesulfonamide core is a well-established pharmacophore found in a wide range of clinically used drugs, including diuretics, anti-diabetic agents, and antibiotics.[10] Sulfonamides are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.

The presence of both the sulfonamide and trifluoromethyl groups suggests that this compound is a promising starting point for the synthesis of inhibitors for various therapeutic targets. For instance, related benzimidazole derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[11]

Conceptual Synthesis and Characterization Workflow

A typical workflow for the synthesis and characterization of such a compound would involve the following steps:

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., 2-chloro-5-(trifluoromethyl)aniline) synthesis Chemical Synthesis (e.g., Diazotization, Sulfonation, Chlorination, Amination) start->synthesis workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) synthesis->workup structure_verification Structural Verification workup->structure_verification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_verification->nmr Primary Structure ms Mass Spectrometry (LC-MS, HRMS) structure_verification->ms Molecular Weight ir IR Spectroscopy structure_verification->ir Functional Groups purity_assessment Purity Assessment structure_verification->purity_assessment Verified hplc HPLC / UPLC purity_assessment->hplc Chromatographic Purity elemental_analysis Elemental Analysis purity_assessment->elemental_analysis Elemental Composition final_product Pure 2-Chloro-5-trifluoromethyl- benzenesulfonamide hplc->final_product elemental_analysis->final_product

Caption: A conceptual workflow for the synthesis and characterization of a target compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its structural features, particularly the trifluoromethyl and sulfonamide groups, make it an attractive building block for the development of novel therapeutic agents. The physicochemical properties of this compound are well-suited for its potential use in drug discovery programs targeting a variety of diseases. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds has proven to be a highly effective strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] Concurrently, the benzenesulfonamide framework is a well-established pharmacophore, integral to a wide array of therapeutic agents. The title compound, 2-Chloro-5-trifluoromethyl-benzenesulfonamide, emerges at the confluence of these key structural motifs, representing a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic analysis of this compound points to a robust and industrially scalable two-step synthesis. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide, leading to the key intermediate, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, and a simple ammonia source. The sulfonyl chloride, in turn, can be accessed from the readily available 2-chloro-5-(trifluoromethyl)aniline via a diazotization reaction followed by a Sandmeyer-type sulfonyl chlorination.

G This compound This compound 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride This compound->2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride Amination 2-chloro-5-(trifluoromethyl)aniline 2-chloro-5-(trifluoromethyl)aniline 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride->2-chloro-5-(trifluoromethyl)aniline Diazotization & Sulfonyl Chlorination

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability of the starting aniline and the well-documented reliability of the involved transformations.

Synthesis Pathway I: Diazotization and Sulfonyl Chlorination of 2-chloro-5-(trifluoromethyl)aniline

The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone of industrial organic synthesis. The process begins with the diazotization of the amine, followed by the introduction of the sulfonyl chloride moiety.

Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline

The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[2] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

G cluster_reactants Reactants cluster_products Products Aniline 2-chloro-5-(trifluoromethyl)aniline DiazoniumSalt 2-chloro-5-(trifluoromethyl)benzenediazonium chloride Aniline->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt HCl Hydrochloric Acid HCl->DiazoniumSalt NaCl Sodium Chloride H2O Water

Caption: Diazotization of 2-chloro-5-(trifluoromethyl)aniline.

Experimental Protocol:

A detailed protocol for the diazotization of a substituted aniline is as follows, and can be adapted for 2-chloro-5-(trifluoromethyl)aniline:

  • To a stirred solution of hydrochloric acid in water, slowly add 2-chloro-5-(trifluoromethyl)aniline.[2]

  • Cool the resulting suspension in an ice-salt bath to between 0 and 5 °C.

  • A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) chloride catalyst.[3] This Sandmeyer-type reaction liberates nitrogen gas and forms the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_products Products DiazoniumSalt 2-chloro-5-(trifluoromethyl)benzenediazonium chloride SulfonylChloride 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride DiazoniumSalt->SulfonylChloride SO2 Sulfur Dioxide SO2->SulfonylChloride CuCl Copper(I) Chloride (catalyst) CuCl->SulfonylChloride N2 Nitrogen Gas

Caption: Sulfonyl chlorination of the diazonium salt.

Experimental Protocol:

A general procedure for this transformation is as follows:

  • A solution of sulfur dioxide in glacial acetic acid is prepared and cooled in an ice bath.

  • Copper(I) chloride is added as a catalyst.

  • The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution, controlling the ensuing exotherm and foaming.

  • Upon completion of the addition, the reaction mixture is typically poured into ice water to precipitate the crude sulfonyl chloride.

  • The product can then be isolated by filtration or extraction and purified by distillation or recrystallization.

Synthesis Pathway II: Amination of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

The final step in the synthesis is the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved by reaction with an ammonia source.

Reaction with Aqueous Ammonia

A straightforward and efficient method for the amination of benzenesulfonyl chlorides is the use of aqueous ammonia. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride.

Experimental Protocol:

  • The 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.

  • The organic solution is cooled in an ice bath.

  • Concentrated aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction is typically rapid and may be exothermic.

  • After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

  • The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Characterization Data

The following table summarizes key physical and chemical properties for the starting material, intermediate, and final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-chloro-5-(trifluoromethyl)aniline121-50-6C₇H₅ClF₃N195.57
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride54090-08-3C₇H₃Cl₂F₃O₂S279.07
This compound779-71-5C₇H₅ClF₃NO₂S259.63

Spectroscopic data, such as NMR, IR, and mass spectrometry, would be essential for the definitive identification and purity assessment of the synthesized compounds. While a comprehensive dataset for the title compound is not available in the provided search results, analogous compounds show characteristic signals. For example, in the ¹H NMR spectrum of a benzenesulfonamide, one would expect to see signals for the aromatic protons and the protons of the sulfonamide group. The IR spectrum would likely show characteristic absorptions for the N-H and S=O stretching vibrations.[4]

Applications and Future Outlook

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as an intermediate in the synthesis of high-value molecules. The combination of the chloro, trifluoromethyl, and sulfonamide functionalities makes it a versatile precursor for creating libraries of compounds for screening in drug discovery and agrochemical research. For instance, related trifluoromethyl-substituted benzonitriles are crucial intermediates in the synthesis of herbicides, insecticides, and fungicides.[1] It is highly probable that this compound serves a similar role in the development of proprietary compounds within these industries.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental and reliable organic transformations. The two-step pathway, commencing with the diazotization of 2-chloro-5-(trifluoromethyl)aniline and culminating in the amination of the resulting sulfonyl chloride, represents an efficient and scalable route to this valuable intermediate. This guide provides a solid framework for researchers and drug development professionals to approach the synthesis of this and related fluorinated benzenesulfonamides, which are poised to continue playing a significant role in the advancement of life sciences.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS No. 779-71-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science. Understanding its physical and chemical properties is the foundation of a robust safety protocol.

PropertyValueSource
CAS Number 779-71-5[1][2][3]
Molecular Formula C₇H₅ClF₃NO₂S[3]
Molecular Weight 259.63 g/mol [3][4]
Appearance Solid[5]
Boiling Point 347.1°C at 760 mmHg[4]
Density 1.584 g/cm³[4]
Flash Point 163.7°C[4]

Hazard Identification and GHS Classification

Regulatory and safety information indicates that this compound should be handled as a hazardous substance.[6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Signal Word: Warning [7]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: GHS classification derived from safety data sheets for this compound and structurally similar compounds.[7][8][9]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[10][11]

  • H315 (Causes skin irritation): Direct contact can cause redness, itching, or inflammation. The causality lies in the chemical's ability to disrupt the skin's barrier function. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[12]

  • H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This is a high-risk hazard, making chemical safety goggles or a face shield mandatory during handling.[8][13]

  • H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the respiratory tract. The fine particulate nature of the solid compound increases the risk of aerosolization, making it imperative to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][12]

The Hierarchy of Controls: A Proactive Safety Paradigm

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective safety measures, ensuring that reliance is not placed solely on personal protective equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is removal possible? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering If not, can a safer alternative be used? Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Isolate the hazard from personnel. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary method for controlling exposure to this compound is through proper ventilation. All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to capture any dust or vapors at the source.[10][12][14] Eyewash stations and safety showers must be readily accessible.[13][15][16]

  • Administrative Controls: This includes comprehensive training on the specific hazards of this compound, the development and enforcement of Standard Operating Procedures (SOPs), and clear labeling of all containers.[11] Never work alone when handling hazardous chemicals.[11]

  • Personal Protective Equipment (PPE): PPE is the final line of defense. The table below outlines the minimum required PPE. All PPE must be inspected for integrity before use.[10][17]

Body AreaRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles with side shields or a full-face shield.OSHA 29 CFR 1910.133 or EN166
Hands Chemical-resistant gloves (e.g., Nitrile).Inspect before use; dispose of properly after contamination.[8][12]
Body Laboratory coat, long pants, and closed-toe shoes.A chemical-resistant apron is recommended for large quantities.[11][14]
Respiratory Not required if handled in a fume hood. If not, a NIOSH/MSHA approved respirator is necessary.OSHA 29 CFR 1910.134 or EN 149

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for minimizing risk.

SOP 1: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, etc.) within the hood to avoid moving in and out of the containment area.

  • Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Work slowly to minimize dust generation.[8]

  • Sealing: Immediately and securely close the primary container.

  • Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and wipe. Dispose of contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[10]

SOP 2: Storage and Intralaboratory Transport
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][7][16] Recommended storage temperature is between 2-8°C.[7][8]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[15]

  • Transport: When moving the container within the laboratory or facility, place it inside a secondary, shatter-proof container to mitigate the risk of spills from accidental drops.

Emergency Response Protocols

A clear and practiced emergency plan is non-negotiable.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][18]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][8][18]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8][18]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][13][18]
Spill Response Workflow

In the event of a spill, a systematic response is critical to ensure safety and prevent environmental contamination.

Spill_Response_Workflow cluster_spill Spill Response Protocol A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B C Assess Hazard (Size, Location, Material) B->C D Don Appropriate PPE C->D E Contain Spill (Use absorbent material) D->E F Clean & Collect E->F G Package for Disposal (Label as Hazardous Waste) F->G H Decontaminate Area & Equipment G->H I Report Incident H->I

Caption: A systematic workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.[7]

  • Control: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[8][15] For solutions, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in the waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

  • Collection: Collect waste in designated, clearly labeled, and sealed containers.[14]

  • Regulations: Disposal must be conducted through a licensed hazardous waste disposal company and in strict accordance with all local, state, and federal regulations.[5][7][18] Do not dispose of this chemical down the drain or in regular trash.[1]

References

spectroscopic data (NMR, IR, MS) for 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is paramount. This compound, with its distinct assembly of functional groups, serves as an excellent case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for this compound, explains the causality behind experimental choices for data acquisition, and presents a logical workflow for its complete structural elucidation.

Molecular Overview and Strategic Importance

This compound (CAS: 779-71-5) is a substituted aromatic sulfonamide with the molecular formula C₇H₅ClF₃NO₂S and a molecular weight of 259.63 g/mol .[1][2] Its structure features a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide moiety. Compounds containing the trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical development, as this group can enhance metabolic stability, binding affinity, and bioavailability.[3] A thorough spectroscopic characterization is the cornerstone of quality control and regulatory submission, ensuring the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a comprehensive analysis.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the environment of the aromatic and sulfonamide protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Proton~ 8.0 - 8.2Doublet (d)1HH-6
Aromatic Proton~ 7.8 - 8.0Doublet of Doublets (dd)1HH-4
Aromatic Proton~ 7.6 - 7.8Doublet (d)1HH-3
Sulfonamide Protons~ 7.3 - 7.5Broad Singlet (br s)2H-SO₂NH₂

Expert Rationale:

  • The three aromatic protons are in unique chemical environments and will thus produce three distinct signals.

  • The proton at the H-6 position is deshielded by the adjacent electron-withdrawing sulfonamide group and will appear furthest downfield. It will be split into a doublet by the neighboring H-4.

  • The H-4 proton will be split by both H-3 and H-6, resulting in a doublet of doublets.

  • The protons of the primary sulfonamide (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Assignment
Aromatic Carbon~ 142 - 145Singlet (s)C-1 (C-SO₂NH₂)
Aromatic Carbon~ 138 - 140Singlet (s)C-2 (C-Cl)
Aromatic Carbon~ 132 - 134Doublet (d)C-6
Aromatic Carbon~ 130 - 132Quartet (q)C-5 (C-CF₃)
Aromatic Carbon~ 128 - 130Doublet (d)C-4
Aromatic Carbon~ 125 - 127Doublet (d)C-3
Trifluoromethyl Carbon~ 122 - 125Quartet (q)-CF₃

Expert Rationale:

  • Six distinct signals are expected for the aromatic carbons.

  • The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is significantly influenced by the fluorine atoms.[5]

  • The aromatic carbon attached to the CF₃ group (C-5) will also exhibit a quartet splitting, though with a smaller coupling constant.[5]

  • The carbons directly bonded to the electronegative chlorine and the sulfonamide group (C-2 and C-1) will be downfield.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Predicted SignalChemical Shift (δ, ppm)MultiplicityAssignment
Trifluoromethyl Group~ -60 to -65Singlet (s)-CF₃

Expert Rationale:

  • A single, strong singlet is predicted for the three equivalent fluorine atoms of the trifluoromethyl group.[6] The absence of coupling to any nearby protons simplifies the spectrum. The chemical shift is typically reported relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for the rapid identification of key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Sulfonamide (-NH₂)
1350 - 1310S=O Asymmetric StretchSulfonamide (-SO₂NH₂)
1170 - 1150S=O Symmetric StretchSulfonamide (-SO₂NH₂)
1300 - 1100C-F StretchTrifluoromethyl (-CF₃)
1600 - 1450C=C Aromatic StretchBenzene Ring
800 - 600C-Cl StretchChloroalkane

Expert Rationale:

  • The two distinct N-H stretching bands are characteristic of a primary sulfonamide.[7]

  • The strong, sharp absorptions for the asymmetric and symmetric S=O stretching are definitive indicators of the sulfonamide group.[8]

  • The C-F bond vibrations of the CF₃ group typically result in very strong and complex absorptions in the fingerprint region.

  • The C-Cl stretch is often weaker and appears at lower wavenumbers.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.

m/z ValueInterpretation
259/261[M]⁺ and [M+2]⁺ Molecular Ion Peaks
195/197[M - SO₂]⁺
180/182[M - SO₂NH]⁺
175[M - Cl - NH₂]⁺
69[CF₃]⁺

Expert Rationale:

  • Molecular Ion: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺ peak at m/z 259 and an [M+2]⁺ peak at m/z 261 with an intensity ratio of approximately 3:1. This is a crucial diagnostic feature.

  • Fragmentation: Electron ionization (EI) would likely induce fragmentation. Common losses include the neutral SO₂ molecule or cleavage of the S-N and C-S bonds. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of the CF₃ radical.[10] The detection of the [CF₃]⁺ fragment at m/z 69 would be a strong indicator of this group.

Experimental Protocols and Workflow

Achieving high-quality, reproducible data requires meticulous adherence to established protocols.

Standard Operating Procedure: Spectroscopic Analysis
  • Sample Preparation: Ensure the sample is pure and dry. For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. For IR, prepare a KBr pellet or use a diamond ATR accessory. For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or EI to confirm the elemental composition.

Integrated Data Interpretation Workflow

The most effective structural elucidation comes from integrating all spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Final Confirmation MS Mass Spec MW Confirm Molecular Weight & Isotope Pattern (Cl) MS->MW NMR NMR (1H, 13C, 19F) Framework Determine C-H Framework & Connectivity NMR->Framework IR IR Spec FG Identify Functional Groups (-SO2NH2, -CF3, C-Cl) IR->FG Structure Propose Final Structure MW->Structure FG->Structure Framework->Structure

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents predicted data based on established principles of spectroscopy and analysis of related structures, it underscores the critical importance of acquiring high-quality experimental data. By following a logical workflow—confirming molecular weight and formula by MS, identifying functional groups by IR, and assembling the molecular framework with a suite of NMR experiments—researchers can confidently and unequivocally determine the structure of this and other complex small molecules.

References

Methodological & Application

The 2-Chloro-5-(trifluoromethyl)benzenesulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as privileged structures, offering a robust foundation for the development of novel therapeutic agents. The 2-chloro-5-(trifluoromethyl)benzenesulfonamide moiety is a quintessential example of such a scaffold. While not typically a therapeutic agent in its own right, its constituent parts—the sulfonamide group, the trifluoromethyl group, and the specific chlorine substitution pattern—each contribute unique and powerful properties that medicinal chemists leverage to design potent, selective, and metabolically robust drug candidates.

The benzenesulfonamide core is a well-established pharmacophore, present in a wide array of clinically approved drugs, from pioneering antibacterial agents to modern treatments for cancer and viral infections.[1][2] The sulfonamide group (-SO₂NH₂) is a versatile functional group; it is a stable, non-hydrolyzable amide isostere that can act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites.[3]

The true power of this particular scaffold, however, is significantly amplified by the trifluoromethyl (-CF₃) substituent. The incorporation of a -CF₃ group is a cornerstone strategy in modern medicinal chemistry for several key reasons:[4][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[6][7] This often leads to an increased drug half-life and improved pharmacokinetic profile.[6]

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[4][7]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can drastically alter the acidity of nearby protons (like the sulfonamide N-H) and influence the electronic nature of the aromatic ring, which can be critical for fine-tuning binding affinity and selectivity for the target protein.[4]

The chloro-substituent further refines the scaffold's properties, influencing its steric profile and electronic distribution, providing an additional vector for optimizing drug-target interactions. This guide provides an in-depth look at the application of the 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold in medicinal chemistry, complete with detailed protocols for its incorporation into novel molecular entities.

Physicochemical and Structural Data

PropertyValueSource
CAS Number 779-71-5--INVALID-LINK--
Molecular Formula C₇H₅ClF₃NO₂S--INVALID-LINK--
Molecular Weight 259.63 g/mol --INVALID-LINK--

Core Applications in Drug Discovery and Development

The 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold is a versatile building block utilized across multiple therapeutic areas. Its unique combination of features makes it an attractive starting point for developing inhibitors of various enzymes and receptors.

Anticancer Agents

The sulfonamide group is a key feature in many anticancer drugs, notably as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many hypoxic tumors.[1] Derivatives incorporating the 2-chloro-5-(trifluoromethyl)benzenesulfonamide moiety have been explored as potential anticancer agents. For instance, novel series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have been synthesized and shown to exhibit cytotoxic activity against human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and MCF-7 (breast). These compounds were found to induce apoptosis, highlighting the potential of this scaffold in oncology research.

Antiviral Agents

The structural features of this scaffold are also well-suited for the design of antiviral drugs.

  • Anti-Influenza: Researchers have identified benzenesulfonamide derivatives as potent inhibitors of the influenza virus hemagglutinin (HA), a protein critical for viral entry into host cells. Structural optimization of lead compounds led to the development of a 2-chloro analogue that effectively prevents the cytopathic effects of influenza A (H1N1) infection by stabilizing the prefusion structure of HA.

  • HIV-1 Capsid Inhibitors: In the search for new anti-HIV therapies, benzenesulfonamide-containing phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid (CA) protein. The sulfonamide moiety plays a crucial role in establishing interactions with key residues in the binding pocket, leading to compounds with potent antiviral activity.

Antimalarial Drug Design

Malaria remains a significant global health threat, and the search for new antimalarial agents is ongoing. A rational drug design approach has been used to synthesize a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential inhibitors of the Plasmodium falciparum dihydropteroate synthase (DHPS) enzyme.[1] Docking studies identified trifluoromethyl-substituted derivatives as promising candidates for further development, underscoring the utility of this scaffold in targeting parasitic enzymes.[1]

Experimental Protocols: Synthesizing Bioactive Derivatives

The primary utility of 2-chloro-5-(trifluoromethyl)benzenesulfonamide in medicinal chemistry is as a synthetic precursor, typically via its more reactive sulfonyl chloride form. The following protocols provide detailed, field-proven methodologies for the synthesis of advanced derivatives.

Protocol 1: General Synthesis of N-Substituted 2-Chloro-5-(trifluoromethyl)benzenesulfonamides

This protocol details the standard and highly efficient coupling reaction between 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine to form the corresponding sulfonamide. This reaction is fundamental to building a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 2-Chloro-5-(trifluoromethyl) benzenesulfonyl Chloride P3 Slowly Add Sulfonyl Chloride A->P3 B Primary or Secondary Amine (R1R2NH) P1 Combine Amine, Base, and Solvent B->P1 C Base (e.g., Pyridine, TEA) C->P1 D Aprotic Solvent (e.g., DCM, THF) D->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at Room Temp P3->P4 W1 Aqueous Work-up (e.g., HCl wash, brine wash) P4->W1 W2 Dry Organic Layer (e.g., Na2SO4) W1->W2 W3 Solvent Evaporation W2->W3 W4 Purification (e.g., Column Chromatography) W3->W4 Product N-Substituted Sulfonamide Product W4->Product

Caption: General workflow for N-alkylation/arylation.

Materials & Reagents:

  • 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

  • Amine of interest (e.g., aniline, benzylamine, heterocyclic amine)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine or TEA (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted sulfonamide.

Causality and Self-Validation: The use of an excess of the sulfonylating agent ensures complete consumption of the potentially more valuable amine. The basic conditions (pyridine or TEA) are crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous work-up systematically removes the base, unreacted starting materials, and salts. The final purification by chromatography ensures high purity, which can be validated by NMR and Mass Spectrometry.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide

This protocol is adapted from a published procedure for the synthesis of potential antimalarial compounds and serves as a specific example of coupling the benzenesulfonamide scaffold to a heterocyclic amine.[6] It demonstrates the utility of this chemistry in creating complex, drug-like molecules.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 4-Chlorobenzenesulfonyl Chloride (1.2 mmol) P3 Add Sulfonyl Chloride A->P3 B 3-Amino-5-(trifluoromethyl)- 1H-1,2,4-triazole (1.0 mmol) P1 Dissolve Amine in Solvent B->P1 C Solvent (Acetonitrile or DMF) C->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at Room Temp for 6 h P3->P4 W1 Pour into Ice-Water P4->W1 W2 Filter Precipitate W1->W2 W3 Wash with Iced-Acetonitrile W2->W3 W4 Recrystallize from Ethanol W3->W4 Product Target Sulfonamide (Compound 14) W4->Product

Caption: Synthesis of a heterocyclic sulfonamide.[6]

Materials & Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.2 mmol, 253 mg)

  • 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 mmol, 152 mg)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 mmol) in anhydrous acetonitrile (5-10 mL).[6]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[6]

  • Reagent Addition: Add 4-chlorobenzenesulfonyl chloride (1.2 mmol) to the cooled solution.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.[6]

  • Precipitation: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.[6]

  • Isolation: Collect the precipitate by vacuum filtration.[6]

  • Washing: Wash the collected solid with a small amount of ice-cold acetonitrile.[6]

  • Purification: Dry the solid and then recrystallize it from ethanol to obtain the pure product, 4-Chloro-N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide.[6] The reported yield for this specific transformation is 51%.[6]

Expert Insight: The choice of solvent (Acetonitrile vs. DMF) can depend on the solubility of the specific amine starting material.[6] This protocol benefits from a simplified work-up where the product precipitates upon quenching the reaction in water, often yielding a high-purity solid after simple filtration and recrystallization, which is a highly efficient and scalable method.

Conclusion

The 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold is more than just a chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. By understanding the distinct contributions of the sulfonamide, trifluoromethyl, and chloro groups, researchers can rationally design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a practical guide for incorporating this privileged scaffold into diverse molecular architectures, paving the way for the discovery of next-generation therapeutics across a spectrum of diseases.

References

Application Notes and Protocols: 2-Chloro-5-trifluoromethyl-benzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] 2-Chloro-5-trifluoromethyl-benzenesulfonamide emerges as a highly valuable building block, presenting researchers with a trifecta of reactive sites: a sulfonamide group amenable to a variety of transformations, a reactive chloro substituent poised for nucleophilic aromatic substitution, and the influential trifluoromethyl group to imbue final products with desirable physicochemical properties.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application as a versatile intermediate in the construction of complex, high-value molecules. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 779-71-5[2]
Molecular Formula C₇H₅ClF₃NO₂S[2]
Molecular Weight 259.63 g/mol [2]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the corresponding aniline derivative. This pathway ensures high regioselectivity and provides a reliable route to the desired product.

Synthesis_Workflow A 2-Chloro-5-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    -10°C to -5°C   C 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride B->C  SO₂, CuCl (catalyst)    in Acetic Acid   D This compound C->D  Aqueous Ammonia  

Figure 1: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the conversion of an amino group on the aromatic ring into a sulfonyl chloride. This is typically achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Protocol 1: Diazotization and Sulfonylation of 2-Chloro-5-(trifluoromethyl)aniline

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[3]

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(trifluoromethyl)aniline328-87-0195.5819.56 g0.10
Concentrated Hydrochloric Acid7647-01-036.4630 mL-
Sodium Nitrite (NaNO₂)7632-00-069.007.25 g0.105
Glacial Acetic Acid64-19-760.05100 mL-
Sulfur Dioxide (SO₂)7446-09-564.07gas-
Copper(I) Chloride (CuCl)7758-89-699.002.0 g0.02
Deionized Water7732-18-518.02As needed-
Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Chloro-5-(trifluoromethyl)aniline (19.56 g, 0.10 mol) and concentrated hydrochloric acid (30 mL).

    • Cool the stirred mixture to -10°C in a dry ice-ethanol bath.

    • Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between -10°C and -5°C. The formation of the diazonium salt is observed.

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Sulfonylation:

    • In a separate 1 L beaker, place glacial acetic acid (100 mL) and cool it in an ice bath.

    • Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

    • Add copper(I) chloride (2.0 g) to the sulfur dioxide solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. The temperature should be maintained below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into 500 mL of ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (100 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride as a crude oil or solid.

Causality and Experimental Insights:

  • Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature below 0°C is crucial for its formation and to prevent side reactions.

  • Catalytic Role of Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of the SO₂Cl group to the aromatic ring from the diazonium salt.

  • Use of Acetic Acid: Acetic acid serves as a solvent that is compatible with both the diazonium salt and sulfur dioxide.

  • Bicarbonate Wash: This step is essential to neutralize any remaining acids (HCl, acetic acid) from the reaction mixture.

Part 2: Amination to Form the Final Product

The final step involves the conversion of the sulfonyl chloride to the sulfonamide. This is a straightforward nucleophilic substitution reaction at the sulfur center.

Protocol 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride54090-08-3279.06(from previous step)~0.10
Aqueous Ammonia (28-30%)1336-21-6-100 mL-
Dichloromethane75-09-284.93As needed-
Deionized Water7732-18-518.02As needed-
1 M Hydrochloric Acid7647-01-0-As needed-

Procedure:

  • Reaction Setup:

    • Dissolve the crude 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride in 100 mL of dichloromethane in a 500 mL flask.

    • Cool the solution to 0°C in an ice bath.

  • Amination:

    • Slowly add the aqueous ammonia solution (100 mL) to the stirred dichloromethane solution.

    • Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Causality and Experimental Insights:

  • Excess Ammonia: A large excess of ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

  • Biphasic System: The reaction is run in a two-phase system (dichloromethane and water) to facilitate the reaction and subsequent separation.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

This compound is a versatile building block, primarily due to the reactivity of the chloro substituent in nucleophilic aromatic substitution (SNA) reactions. The presence of two strong electron-withdrawing groups (trifluoromethyl and sulfonamide) ortho and para to the chlorine atom activates the ring towards nucleophilic attack.

Application_Workflow A This compound B Nucleophilic Aromatic Substitution A->B  Nucleophile (e.g., Amine, Alcohol)  Base, Solvent, Heat   C Substituted Benzenesulfonamide Derivatives B->C D Further Functionalization C->D E Bioactive Molecules (e.g., Insecticides, Pharmaceuticals) D->E

Figure 2: General application workflow.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine

This protocol demonstrates a typical SNA reaction where the chlorine atom is displaced by an amine, a common strategy for building libraries of compounds for biological screening.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
This compound779-71-5259.632.60 g0.01
Benzylamine100-46-9107.151.18 g0.011
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g0.02
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Ethyl Acetate141-78-688.11As needed-
Deionized Water7732-18-518.02As needed-
Brine--As needed-

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (2.60 g, 0.01 mol), benzylamine (1.18 g, 0.011 mol), and potassium carbonate (2.76 g, 0.02 mol).

    • Add N,N-dimethylformamide (20 mL) to the flask.

  • Reaction:

    • Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted benzenesulfonamide.

Causality and Experimental Insights:

  • Choice of Base: Potassium carbonate is a mild inorganic base used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNA reactions as it can dissolve the reactants and is stable at elevated temperatures.

  • Temperature: Heating is often necessary to provide the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

  • Purification: Column chromatography is a standard technique for separating the desired product from unreacted starting materials and any side products.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its well-defined reactivity, stemming from the strategically placed chloro, trifluoromethyl, and sulfonamide groups, allows for the controlled and predictable synthesis of a diverse array of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to both synthesize this valuable intermediate and employ it in their synthetic campaigns, ultimately accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

Application Note & Protocol: A Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers a comprehensive, step-by-step methodology, explains the scientific rationale behind key experimental choices, and details the necessary procedures for purification and characterization to ensure the synthesis of high-purity compounds suitable for further research and development.

Introduction: The Significance of Trifluoromethylated Sulfonamides

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents including antibacterials, diuretics, and anti-inflammatory drugs.[3][4] When combined with a trifluoromethyl (-CF₃) moiety on an aromatic ring, the resulting scaffold offers unique physicochemical properties. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the pKa of the sulfonamide proton, while its steric bulk and lipophilicity can modulate drug-receptor interactions and improve pharmacokinetic profiles.[1][5][6]

The synthesis of this compound derivatives is typically achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with a diverse range of primary or secondary amines.[7][8][9] This reaction, a variation of the classic Hinsberg reaction, provides a reliable and versatile route to a library of novel compounds for biological screening.[10]

General Synthetic Strategy

The core of this synthesis involves a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.[11] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

General Reaction Scheme

Caption: General reaction for the synthesis of sulfonamide derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for various amine substrates. Researchers should optimize reaction times and purification methods based on the specific properties of the reactants and products.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride≥98%Sigma-AldrichHighly reactive and moisture-sensitive. Handle in a fume hood.
Substituted Amine (Primary or Secondary)≥98%Acros OrganicsPurity is critical for clean reaction profiles.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Fisher ScientificActs as an acid scavenger. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent. Other aprotic solvents like THF can be used.
Hydrochloric Acid (HCl)1 M solutionJ.T. BakerFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChemFor aqueous work-up to neutralize excess acid.
Brine (Saturated NaCl)Aqueous solution---For aqueous work-up to remove water from the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Synthesis Procedure

Rationale: The following procedure is designed for a 10 mmol scale reaction. All steps involving the sulfonyl chloride should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (10 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 40 mL).

    • Add triethylamine (1.5 eq., 15 mmol, 2.09 mL) to the solution. The base is used in excess to ensure complete neutralization of the HCl byproduct.

    • Cool the flask in an ice bath to 0 °C with stirring. Lowering the temperature helps to control the initial exotherm of the reaction.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry flask, dissolve 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq., 10.5 mmol, 2.90 g) in anhydrous DCM (20 mL). A slight excess of the sulfonyl chloride ensures full conversion of the limiting amine.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 20-30 minutes. A slow addition rate is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-16 hours (the required time will vary depending on the nucleophilicity of the amine).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system might be 30% ethyl acetate in hexanes. The disappearance of the starting amine spot indicates reaction completion.

  • Aqueous Work-up:

    • Once the reaction is complete, quench the mixture by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 30 mL) - to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x 30 mL) - to remove any unreacted sulfonyl chloride (which hydrolyzes) and residual HCl.

      • Brine (1 x 30 mL) - to reduce the solubility of organic material in the aqueous phase.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is often a solid or a viscous oil and typically requires purification.

  • Recrystallization: This is the preferred method if the crude product is a solid and a suitable solvent system can be identified. Common solvents include ethanol/water, ethyl acetate/hexanes, or isopropanol.[12]

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by flash column chromatography on silica gel is necessary. The eluent system used for TLC analysis can be used as a starting point for optimizing the separation.

Characterization

The identity and purity of the final product must be confirmed through a combination of analytical techniques.[13][14][15]

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the aromatic ring and the R-groups from the amine. The N-H proton of a primary amine-derived sulfonamide will appear as a broad singlet, typically downfield.
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A sharp singlet corresponding to the -CF₃ group.
FT-IR Characteristic stretching frequencies for the sulfonamide group: two strong absorptions for asymmetric and symmetric S=O stretching (approx. 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively) and N-H stretching (for primary/secondary sulfonamides, approx. 3300-3200 cm⁻¹).[14]
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
HPLC A single major peak indicating high purity (typically >95%).[13]
Melting Point A sharp melting point range is indicative of a pure crystalline solid.[15]

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Purification & Analysis A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C in Ice Bath A->B D Slow, Dropwise Addition of Sulfonyl Chloride B->D C Prepare Sulfonyl Chloride Solution in Anhydrous DCM C->D E Stir at Room Temperature (2-16 h) D->E F Monitor by TLC E->F G Quench with Water F->G H Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate via Rotary Evaporation I->J K Purify Crude Product (Recrystallization or Chromatography) J->K L Characterize Final Compound (NMR, IR, MS, etc.) K->L

Caption: Experimental workflow for sulfonamide synthesis.

Caption: Simplified reaction mechanism.

Conclusion

The protocol described provides a robust and reproducible method for synthesizing a variety of this compound derivatives. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, researchers can confidently produce high-quality compounds. The versatility of this synthesis makes it a valuable tool for generating compound libraries for high-throughput screening and advancing drug discovery programs.

References

Application Notes and Protocols for the Comprehensive Characterization of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical techniques in drug development and quality control, this document outlines detailed protocols for chromatographic separation and spectroscopic elucidation. The methodologies herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of analytical chemistry. This guide moves beyond procedural lists to explain the rationale behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific applications.

Introduction: The Analytical Imperative for a Key Building Block

This compound (CAS No. 779-71-5) is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, a chlorinated and trifluoromethylated benzene ring coupled to a sulfonamide group, contribute to its utility as a versatile scaffold for the synthesis of various bioactive molecules.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro- and sulfonamide moieties provide reactive handles for further chemical modification.

Given its role as a critical starting material, the unambiguous identification and purity assessment of this compound are paramount. Impurities or misidentification can have profound consequences on the safety and efficacy of the final drug product. This application note, therefore, presents a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a holistic characterization of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₅ClF₃NO₂S[1]
Molecular Weight 259.63 g/mol [1]
CAS Number 779-71-5[1]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from potential impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment due to its high resolution and sensitivity. Gas Chromatography (GC) can also be employed, often with derivatization to improve volatility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This method is ideal for the analysis of moderately polar compounds like sulfonamides.[2][3][4][5]

Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like sulfonamides, derivatization is often necessary to increase their volatility.[6][7][8][9] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing structural information.

Protocol: GC-MS with Derivatization

  • Derivatization: React a known amount of the sample with a derivatizing agent (e.g., diazomethane followed by pentafluoropropionic acid anhydride) to convert the sulfonamide group into a more volatile derivative.[7]

  • GC System:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 300 °C) to elute all components.

    • Injector Temperature: 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). This method is particularly useful for identifying and quantifying volatile organic impurities.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.[10][11][12][13]

Predicted NMR Data:

¹H NMR (Predicted):

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl groups will shift these protons downfield.

  • Amine Protons: The two protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and sulfur atoms will also show characteristic chemical shifts.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Compound 2-Chloro-5-trifluoromethyl- benzenesulfonamide HPLC HPLC Compound->HPLC Purity GCMS GC-MS Compound->GCMS Volatile Impurities NMR NMR Compound->NMR Structure Elucidation IR FTIR Compound->IR Functional Groups MS Mass Spec Compound->MS Molecular Weight & Fragmentation HPLC->MS LC-MS

Caption: Interrelation of analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule.[14][15][16][17]

Predicted FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchSulfonamide (-SO₂NH₂)
1600-1450C=C stretchAromatic ring
1350-1300Asymmetric SO₂ stretchSulfonamide (-SO₂NH₂)
1180-1140Symmetric SO₂ stretchSulfonamide (-SO₂NH₂)
1300-1100C-F stretchTrifluoromethyl (-CF₃)
800-600C-Cl stretchChloro-aromatic
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[18][19][20]

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 259 (for ³⁵Cl) and 261 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways for sulfonamides include:

  • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of characteristic fragment ions.[18][21]

  • Loss of SO₂: A rearrangement can lead to the loss of a neutral sulfur dioxide molecule (64 Da).[19]

  • Loss of the trifluoromethyl group: Cleavage of the C-C bond can result in the loss of a ·CF₃ radical.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation ensures a high level of confidence in the identity and quality of this important pharmaceutical intermediate. The provided protocols and theoretical explanations are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to implement effective analytical strategies for this and structurally related compounds.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, making its accurate quantification critical for quality control and process monitoring.[1] This guide provides a step-by-step protocol, from initial method development considerations based on the analyte's physicochemical properties to final method optimization. The causality behind each experimental choice is explained to provide researchers with a clear and logical framework for adapting this method to their specific needs. The final method demonstrates excellent peak shape, resolution, and reproducibility, suitable for rigorous scientific and industrial applications.

Introduction and Analyte Properties

This compound is an aromatic sulfonamide derivative. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[1] Accurate and precise analytical methods are therefore essential for ensuring the quality and consistency of this intermediate in manufacturing processes. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

The initial step in any logical HPLC method development is to understand the physicochemical properties of the analyte.[3] These properties dictate the initial choices for the stationary phase, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure See Figure 1-
CAS Number 779-71-5[4][5][6][7]
Molecular Formula C₇H₅ClF₃NO₂S[4][6][8]
Molecular Weight 259.63 g/mol [4][8]
XLogP3 1.6[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 6[8]
UV Absorption Maxima Estimated ~220 nm, 265 nm[9]

Note: UV absorption maxima are estimated based on the benzenesulfonamide chromophore. An initial UV scan is recommended to confirm the optimal wavelength.

The XLogP3 value of 1.6 indicates that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[3][8] The presence of the sulfonamide group (-SO₂NH₂) provides a site for potential secondary interactions with the stationary phase, which must be managed to ensure good peak shape.

Caption: Figure 1. Chemical Structure of the Analyte.

Method Development Strategy

A systematic approach is essential for efficient and effective HPLC method development.[10] Our strategy involves a logical progression from initial parameter selection, based on the analyte's properties, to fine-tuning for optimal performance.

Caption: Figure 2. HPLC Method Development Workflow.

Column Selection: The Foundation of Separation
  • Rationale: Reversed-phase chromatography is the most suitable mode for this analyte due to its moderate hydrophobicity.[3] A C18 (octadecylsilane) stationary phase is the industry standard and an excellent starting point, offering strong hydrophobic retention for aromatic compounds.[3][11]

  • Initial Choice: A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended for initial method development. This configuration provides a good balance between resolution, analysis time, and backpressure, and is compatible with standard HPLC systems.[12] Smaller particle sizes (e.g., <3 µm) can be considered later for higher efficiency or faster analysis if required.[12]

Mobile Phase Selection: Driving the Separation
  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for initial trials due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[13]

  • Aqueous Phase & pH Control: The sulfonamide group can exhibit secondary ionic interactions with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.[11] To mitigate this, an acidic modifier is crucial. Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid) to the aqueous phase protonates the silanols, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.[13][14]

  • Elution Mode: A gradient elution, starting from a lower percentage of organic modifier and increasing over time, is recommended for the initial scouting run. This approach helps to determine the approximate solvent strength required to elute the compound and provides a broad overview of any potential impurities, which might be present in a real sample.[15]

Detector Wavelength Selection: Ensuring Sensitivity
  • Rationale: The benzene ring and sulfonamide group constitute a chromophore that absorbs UV light. Based on the structure, strong absorbance is expected in the lower UV range. A common wavelength for sulfonamides is around 254-270 nm.[16]

  • Procedure: To determine the optimal wavelength for maximum sensitivity, a UV-Visible spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max) should be selected for quantification. For this application, 265 nm is chosen as a starting point.

Experimental Protocols

Materials and Instrumentation
CategoryItem
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna)
Analyte This compound reference standard (>98% purity)
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade water
Reagents Formic Acid (or Phosphoric Acid), ACS grade or higher
Glassware Class A volumetric flasks, autosampler vials
Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition is chosen to ensure the analyte remains fully dissolved and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: HPLC System Setup and Optimized Conditions

The following table summarizes the final optimized chromatographic conditions derived from the initial scouting runs.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 15 minutes
Protocol 3: System Suitability Testing (SST)
  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Make six replicate injections of the Working Standard Solution (100 µg/mL).

    • Evaluate the results against the acceptance criteria listed in Table 3.

Results and Discussion

Following the method development workflow, the initial scouting runs confirmed that a C18 column with an ACN/Water mobile phase was effective. The gradient was optimized to ensure the analyte eluted with a reasonable retention time (approximately 7.5 minutes) and was well-resolved from any potential solvent front or impurity peaks. The addition of 0.1% formic acid was critical in achieving a highly symmetrical peak shape.

(Example Chromatogram would be placed here in a full application note)

The system suitability results demonstrate the precision and reliability of the final method.

Table 3: System Suitability Results and Acceptance Criteria

ParameterAcceptance CriteriaResult (n=6)Status
Retention Time (RT) RSD ≤ 1.0%0.2%Pass
Peak Area RSD ≤ 2.0%0.5%Pass
Tailing Factor (T) T ≤ 2.01.1Pass
Theoretical Plates (N) N > 20008500Pass

The low Relative Standard Deviation (RSD) for both retention time and peak area indicates excellent system precision. The tailing factor of 1.1 signifies a symmetrical peak, and the high number of theoretical plates indicates good column efficiency. These results confirm that the method is robust and suitable for quantitative analysis.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By carefully considering the analyte's properties and making logical choices for the column, mobile phase, and detector settings, a reliable and efficient method was established. The final optimized method, detailed herein, exhibits excellent performance characteristics as demonstrated by the system suitability results. This protocol provides a solid foundation for researchers and quality control analysts for the routine analysis of this important chemical intermediate.

References

Application Notes and Protocols for Advanced Synthesis using 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Drug Discovery

2-Chloro-5-trifluoromethyl-benzenesulfonamide is a key building block in modern medicinal chemistry. The presence of the trifluoromethyl group, a well-regarded bioisostere for chlorine, can enhance metabolic stability and binding affinity of drug candidates. The sulfonamide moiety itself is a cornerstone pharmacophore present in a wide array of therapeutic agents. This guide moves beyond the conventional use of this reagent and delves into its application in a novel, powerful synthetic transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination. This reaction allows for the facile synthesis of N-aryl and N-heteroaryl sulfonamides, opening up a vast chemical space for the development of new therapeutic agents.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel compound libraries. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and success.

Novel Application: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. Utilizing this compound as the amine component in this reaction provides a direct route to a diverse range of N-substituted sulfonamides, which are prevalent in many biologically active molecules.

Reaction Scheme & Mechanism

The general reaction involves the coupling of this compound with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

Where:

  • Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

  • Pd catalyst is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand is a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

  • Base is a non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃.

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The sulfonamide coordinates to the Pd(II) center, and the base facilitates the deprotonation of the sulfonamide nitrogen.

  • Reductive Elimination: The N-aryl sulfonamide product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR)L₂]⁺ PdII_ArX->PdII_Amine Amine Coordination (RNH₂) PdII_Amido Ar-Pd(II)(NR)L₂ PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NHR) Experimental_Workflow Setup 1. Reaction Setup (Reagents & Catalyst) Inert 2. Inert Atmosphere (Ar/N₂) Setup->Inert Solvent 3. Add Anhydrous Toluene Inert->Solvent React 4. Heat and Stir (100 °C, 12-24h) Solvent->React Workup 5. Cooldown & Workup (EtOAc, Celite) React->Workup Extract 6. Extraction (H₂O, Brine) Workup->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify

Application Note: The Trifluoromethyl Group as a Strategic Tool in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylation in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone for enhancing the biological and physicochemical properties of potential drug candidates.[1] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool.[2][3] Its incorporation into a bioactive molecule can profoundly influence a wide spectrum of critical parameters, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5] This application note provides a detailed guide on the multifaceted roles of the trifluoromethyl group, offering insights into the causality behind its effects and presenting robust protocols for evaluating its impact on drug candidates.

The strategic placement of a CF3 group can transform a promising compound into a viable drug by overcoming common developmental hurdles.[1][4] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine (C-F) bond are central to its utility.[2][6] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[2][6] This inherent stability is a key reason why trifluoromethylation is a widely adopted strategy to enhance a drug's metabolic profile.[6][7] Notable pharmaceuticals such as fluoxetine (Prozac), celecoxib (Celebrex), and efavirenz (Sustiva) all feature a trifluoromethyl group, underscoring its importance in successful drug design.[8]

Pillar 1: Enhancing Metabolic Stability and Pharmacokinetics

A primary challenge in drug development is engineering molecules that can withstand metabolic degradation to ensure a sufficient therapeutic window. The trifluoromethyl group is a stalwart in this regard, primarily by blocking metabolic hotspots.

Mechanism of Metabolic Blocking

The high dissociation energy of the C-F bond (approximately 485 kJ/mol) compared to the C-H bond (approximately 414.2 kJ/mol) makes the trifluoromethyl group exceptionally resistant to oxidative metabolism.[1] When a CF3 group replaces a metabolically labile methyl (CH3) group or a hydrogen atom at a site prone to enzymatic oxidation, that metabolic pathway can be effectively shut down.[6] This "metabolic switching" leads to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][6]

dot graph TD; A[Parent Drug with Methyl Group] -->|{Cytochrome P450} CYP-mediated Oxidation| B(Hydroxylated Metabolite); B --> C(Further Metabolism/Excretion); D[Parent Drug with Trifluoromethyl Group] -->|{Cytochrome P450} Metabolic Pathway Blocked| E(Increased Half-life & Bioavailability);

end graph TD; A[Parent Drug with Methyl Group] -->|CYP-mediated Oxidation| B(Hydroxylated Metabolite); B --> C(Further Metabolism/Excretion); D[Parent Drug with Trifluoromethyl Group] -->|Metabolic Pathway Blocked| E(Increased Half-life & Bioavailability);

end end dot graph TD; A[Parent Drug with Methyl Group] -->|CYP-mediated Oxidation| B(Hydroxylated Metabolite); B --> C(Further Metabolism/Excretion); D[Parent Drug with Trifluoromethyl Group] -->|Metabolic Pathway Blocked| E(Increased Half-life & Bioavailability);

end end Caption: Metabolic blocking by the CF3 group.

Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.

Objective: To determine and compare the rate of metabolism of a test compound and its analog by liver microsomes.

Materials:

  • Test compounds (trifluoromethylated and non-fluorinated analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (stopping solution)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare working solutions of test compounds (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound working solutions to the wells and pre-incubate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).

ParameterMethyl-Substituted AnalogTrifluoromethyl-Substituted AnalogRationale
In Vitro Half-life (t½) ShorterLongerThe CF3 group blocks metabolic oxidation, leading to a slower rate of clearance.[6]
Intrinsic Clearance (CLint) HigherLowerReduced metabolism directly translates to a lower intrinsic clearance value.[6]
Number of Metabolites Often multipleSignificantly fewerBlocking a primary metabolic pathway limits the formation of downstream metabolites.[6]

Pillar 2: Modulating Physicochemical Properties for Enhanced Potency and Permeability

The trifluoromethyl group's influence extends beyond metabolic stability, profoundly affecting a molecule's electronic and steric properties, which in turn modulate its lipophilicity and binding affinity.

Impact on Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, and ability to cross cell membranes.[2][7] The trifluoromethyl group is highly lipophilic and generally increases the LogP of a molecule.[2][7][9] This enhanced lipophilicity can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1][7]

However, the effect of trifluoromethylation on lipophilicity is not always straightforward and can be influenced by the group's position within the molecule.[10] The strong inductive effect of the CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn affect the overall lipophilicity.[10]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol provides a reliable and efficient method for the experimental determination of LogP.

Objective: To determine the LogP of a compound based on its retention time in a reverse-phase HPLC system.

Materials:

  • Test compound

  • A series of standard compounds with known LogP values

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • UV detector

Procedure:

  • Calibration Curve:

    • Inject a series of standard compounds with known LogP values into the HPLC system.

    • Record the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Plot log k' versus the known LogP values to generate a calibration curve.

  • Sample Analysis:

    • Inject the test compound into the HPLC system under the same conditions.

    • Measure its retention time.

  • LogP Calculation:

    • Calculate the log k' for the test compound.

    • Determine the LogP of the test compound by interpolating from the calibration curve.

CompoundParent LogPTrifluoromethylated Analog LogPChange in LogP (ΔLogP)
Toluene 2.73Benzotrifluoride: 2.86+0.13
Aniline 0.903-(Trifluoromethyl)aniline: 2.47+1.57
Phenol 1.464-(Trifluoromethyl)phenol: 2.58+1.12

Note: These are representative values and can vary based on experimental conditions.

Enhancing Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule.[2][9] This can lead to more favorable electrostatic and hydrogen bonding interactions with the target protein, thereby increasing binding affinity and potency.[1][2] Furthermore, the steric bulk of the CF3 group, which is larger than a methyl group, can promote enhanced hydrophobic interactions within the binding pocket, contributing to increased affinity and selectivity.[4]

Pillar 3: Synthetic Strategies for Trifluoromethylation

The widespread utility of the trifluoromethyl group has driven the development of numerous synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical approaches.

dot graph TD; A[Synthetic Approaches] --> B(Nucleophilic Trifluoromethylation); A --> C(Electrophilic Trifluoromethylation); A --> D(Radical Trifluoromethylation); B --> B1["Ruppert-Prakash Reagent (TMSCF3)"]; B --> B2["Trifluoromethyl Copper Reagents"]; C --> C1["Togni and Umemoto Reagents"]; D --> D1["Photoredox Catalysis"];

end end Caption: Key synthetic methods for trifluoromethylation.

  • Nucleophilic Trifluoromethylation: This approach often utilizes reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride source to introduce the CF3 anion to electrophilic centers such as carbonyls.[1] Transition-metal-catalyzed cross-coupling reactions, particularly with copper reagents, are also highly effective for forming C(sp2)–CF3 bonds in aromatic compounds.[1]

  • Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents, which are hypervalent iodine compounds, act as sources of an electrophilic "CF3+" equivalent. These are particularly useful for the direct trifluoromethylation of nucleophiles like phenols and enolates.[1]

  • Radical Trifluoromethylation: Modern photoredox catalysis has enabled mild and efficient radical trifluoromethylation reactions, expanding the scope of accessible trifluoromethylated compounds.[11]

The choice of synthetic strategy depends on the substrate, desired position of the CF3 group, and functional group tolerance.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity has been repeatedly demonstrated in numerous successful drug development programs.[1][4] As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies become available, the rational incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the design of the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Overview of Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 1-chloro-4-(trifluoromethyl)benzene. The overall pathway involves an initial chlorosulfonation followed by amination.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination SM 1-Chloro-4-(trifluoromethyl)benzene R1 Chlorosulfonic Acid (ClSO3H) SM->R1 Int 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride R1->Int Electrophilic Aromatic Substitution Int2 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride R2 Ammonium Hydroxide (NH4OH) Int2->R2 Prod This compound R2->Prod Nucleophilic Acyl Substitution

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield in Step 1 (Chlorosulfonation)

Q: My chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene is giving a very low yield. What are the most likely causes?

A: Low yield in this electrophilic aromatic substitution is almost always tied to reagent quality and reaction conditions. Here are the primary factors to investigate:

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce hydrochloric acid and sulfuric acid, which deactivates the reagent. It is imperative that both your starting material and glassware are completely dry.[1]

    • Solution: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use a freshly opened bottle of chlorosulfonic acid or one that has been stored under anhydrous conditions.

  • Incorrect Reaction Temperature: This reaction is typically exothermic. If the temperature is too high, it can lead to the formation of undesired side products, including polysulfonated species or isomers. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Maintain a controlled temperature, often between 0-5°C, during the addition of the chlorosulfonic acid.[1] Use an ice bath and add the reagent dropwise to manage the exotherm.

  • Sub-optimal Reagent Ratio: An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the starting material. A large excess can increase the risk of side reactions.

    • Solution: A common molar ratio is between 3 to 5 equivalents of chlorosulfonic acid to the starting benzene derivative. This ensures there is enough reagent to act as both the reactant and the solvent, driving the reaction to completion.

Problem 2: Low Yield and/or Difficult Isolation in Step 2 (Amination)

Q: I've successfully made the sulfonyl chloride intermediate, but the subsequent amination step is problematic, resulting in a low yield of the final sulfonamide. What should I check?

A: The amination of the sulfonyl chloride is a nucleophilic substitution that can also be sensitive to reaction conditions.

  • Insufficient Ammonia: The reaction requires at least two equivalents of ammonia: one to act as the nucleophile and a second to neutralize the HCl byproduct. Using a stoichiometric amount will result in a maximum theoretical yield of only 50%.

    • Solution: Use a large excess of concentrated ammonium hydroxide solution to ensure the reaction goes to completion and to maintain a basic pH. This also helps in the precipitation of the product.

  • Reaction Temperature Too High: This reaction is highly exothermic. Adding the sulfonyl chloride too quickly to the ammonia solution can cause a rapid temperature increase, leading to hydrolysis of the sulfonyl chloride back to the sulfonic acid, which will not react further.

    • Solution: Cool the ammonium hydroxide solution in an ice bath and add the sulfonyl chloride (dissolved in a suitable, inert solvent like THF or dioxane if necessary) slowly, ensuring the internal temperature does not rise significantly.

  • Product Loss During Workup: The product, this compound, has some solubility in water, especially under non-optimal pH conditions.

    • Solution: After the reaction is complete, acidify the mixture with dilute HCl. This protonates any remaining ammonia and ensures the sulfonamide is in its least soluble, neutral form, maximizing precipitation. Ensure the product is thoroughly washed with cold water to remove inorganic salts and then properly dried.

Problem 3: Product Purity Issues (e.g., Isomers, Unreacted Starting Material)

Q: My final product shows impurities in its NMR/LC-MS analysis. How can I improve its purity?

A: Purity issues often stem from incomplete reactions or the formation of isomers.

  • Presence of Starting Material: If you detect 1-chloro-4-(trifluoromethyl)benzene in your final product, it indicates an incomplete chlorosulfonation step.

    • Solution: Refer to the solutions for Problem 1 . Ensure the first step runs to completion by monitoring with TLC or GC-MS before proceeding to the amination.

  • Isomeric Impurities: While the chloro- and trifluoromethyl- groups direct the sulfonation to the desired position (ortho to Cl, meta to CF3), small amounts of other isomers can form. The primary potential isomer is 4-chloro-2-(trifluoromethyl)benzenesulfonamide.

    • Solution: Purification by recrystallization is the most effective method. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides the best results. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Hydrolyzed Intermediate: The presence of 2-chloro-5-(trifluoromethyl)benzenesulfonic acid as an impurity indicates hydrolysis of the sulfonyl chloride intermediate.

    • Solution: Handle the sulfonyl chloride in anhydrous conditions as much as possible before the amination step. Ensure the workup of the chlorosulfonation step is performed carefully to minimize contact with water until the amination is intended.

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues start Low Yield Observed q1 Analyze crude reaction mixture (TLC/GC) start->q1 q1_yes High % of Starting Material? q1->q1_yes Yes q1_no High % of Sulfonyl Chloride or Sulfonic Acid? q1->q1_no No s1_a Check for Moisture Contamination (Reagents, Glassware) q1_yes->s1_a s1_b Verify Reaction Temperature (Maintain 0-5°C) q1_yes->s1_b s1_c Increase Reaction Time or Reagent Equivalents q1_yes->s1_c end_node Implement Solutions & Re-run s1_c->end_node s2_a Use Large Excess of NH4OH (>4 equivalents) q1_no->s2_a s2_b Control Amination Temperature (Add intermediate slowly to cold NH4OH) q1_no->s2_b s2_c Optimize Workup pH (Acidify to precipitate product) q1_no->s2_c s2_c->end_node

Frequently Asked Questions (FAQs)

Q1: Can you provide a standard, reliable protocol for this synthesis?

A1: Absolutely. The following protocol is a robust starting point.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride [2]

  • Equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet/outlet (connected to a scrubber).

  • Charge the flask with 1-chloro-4-(trifluoromethyl)benzene (1.0 eq).

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound [3][4]

  • In a separate flask, cool concentrated ammonium hydroxide (approx. 10 eq) to 0°C in an ice bath.

  • Dissolve the crude 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride from Step 1 in a minimal amount of THF.

  • Add the sulfonyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate should form.

  • After addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Slowly acidify the mixture to pH ~2-3 with 2M HCl.

  • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Q2: What analytical methods are recommended for characterization?

A2: A combination of techniques is essential for unambiguous characterization.

Analytical MethodPurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Aromatic protons will appear in the ~7.5-8.5 ppm region. The -NH₂ protons of the sulfonamide will appear as a broad singlet, its chemical shift being solvent-dependent.
¹⁹F NMR Confirmation of the -CF₃ group.A sharp singlet corresponding to the trifluoromethyl group.
¹³C NMR Carbon skeleton confirmation.Will show the correct number of aromatic carbons and the characteristic quartet for the -CF₃ carbon due to C-F coupling.
FTIR Spectroscopy Functional group identification.Characteristic peaks for N-H stretching (two bands, ~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and 1160 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).[5]
LC-MS Purity analysis and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Melting Point Purity check and identity confirmation.A sharp melting point consistent with literature values indicates high purity.

Q3: Are there any major safety precautions I should be aware of?

A3: Yes, this synthesis involves hazardous materials and reactions.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: Both steps are exothermic. Proper temperature control is critical to prevent runaway reactions. Always add reagents slowly and use cooling baths.

  • HCl Gas Evolution: Both steps produce HCl gas. The reaction setup should include a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the acidic gas.

References

troubleshooting common side reactions in benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Side Reactions

This section addresses specific, frequently encountered problems during the synthesis of benzenesulfonamides from amines and benzenesulfonyl chlorides.

Question 1: My reaction is producing a significant amount of a di-sulfonated byproduct (R-SO₂-NH-SO₂-Ar). What is causing this and how can I prevent it?

Answer:

The formation of a di-sulfonated byproduct, often referred to as a disulfonamide or bis-sulfonamide, is a classic side reaction when using primary amines.

Causality & Mechanism

The key factors promoting this side reaction are:

  • Excess Benzenesulfonyl Chloride: Using more than one equivalent of the sulfonylating agent provides the substrate for the second reaction.

  • Strong Base: Bases like sodium hydride or excess pyridine can readily deprotonate the monosulfonamide product.

  • Elevated Temperatures: Higher temperatures can increase the rate of the second sulfonylation step.

Below is a diagram illustrating the mechanistic pathway for both the desired reaction and the side reaction.

G cluster_0 Desired Pathway: Monosulfonylation cluster_1 Side Reaction: Disulfonylation amine Primary Amine (R-NH₂) intermediate1 Addition Intermediate amine->intermediate1 Nucleophilic Attack sulfonyl_chloride1 Benzenesulfonyl Chloride (Ar-SO₂Cl) sulfonyl_chloride1->intermediate1 product Monosulfonamide (R-NH-SO₂Ar) intermediate1->product Elimination of HCl hcl1 HCl intermediate1->hcl1 product_start Monosulfonamide (from Desired Pathway) anion Sulfonamidate Anion (R-N⁻-SO₂Ar) product_start->anion Deprotonation base Base base->anion byproduct Disulfonamide (R-N(SO₂Ar)₂) anion->byproduct Nucleophilic Attack sulfonyl_chloride2 Benzenesulfonyl Chloride (Ar-SO₂Cl) sulfonyl_chloride2->byproduct

Caption: Mechanism of Monosulfonamide vs. Disulfonamide Formation.

Troubleshooting Protocol: Minimizing Disulfonylation

The most effective strategy is to control the stoichiometry and reaction conditions carefully. This protocol utilizes slow addition of the sulfonylating agent to a solution of the amine, ensuring the sulfonyl chloride is the limiting reagent at any given time.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., pyridine, 1.1 - 1.5 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Dissolve benzenesulfonyl chloride (0.95-1.0 eq.) in the same anhydrous solvent.

  • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring. The slow addition prevents a localized excess of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.[2][3]

  • Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.[4][5]

Data Summary: Condition Comparison

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Rationale
Sulfonyl Chloride (eq.) > 1.10.95 - 1.0Prevents excess electrophile available for the second reaction.
Order of Addition Amine added to Sulfonyl ChlorideSulfonyl Chloride added to AmineMaintains an excess of the amine nucleophile, favoring monosulfonylation.
Temperature Room Temperature or Reflux0 °C to Room TemperatureLower temperature reduces the rate of the less favorable second sulfonylation.
Base (eq.) > 2.01.1 - 1.5Sufficient to scavenge HCl without excessively promoting sulfonamide deprotonation.
Question 2: My reaction yield is very low, and I suspect the benzenesulfonyl chloride is decomposing. What is happening?

Answer:

Low yields are often attributable to the hydrolysis of the highly reactive benzenesulfonyl chloride starting material. This is one of the most common failure modes in sulfonamide synthesis.

Causality & Mechanism

Benzenesulfonyl chlorides are highly sensitive to moisture.[6] Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the corresponding benzenesulfonic acid and hydrochloric acid (HCl).[6] The resulting sulfonic acid is unreactive towards the amine and represents a loss of your key electrophile, thus reducing the overall yield.

Key sources of moisture include:

  • Wet solvents or reagents.

  • Improperly dried glassware.

  • Exposure to atmospheric humidity during setup or reaction.[6]

Hydrolysis cluster_main Benzenesulfonyl Chloride Hydrolysis start Benzenesulfonyl Chloride (Ar-SO₂Cl) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack by H₂O water Water (H₂O) water->intermediate sulfonic_acid Benzenesulfonic Acid (Ar-SO₃H) intermediate->sulfonic_acid Elimination of Cl⁻ hcl HCl intermediate->hcl Proton transfer

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

Troubleshooting Protocol: Preventing Hydrolysis

Strict adherence to anhydrous (moisture-free) conditions is paramount for success.

Experimental Protocol:

  • Glassware Preparation: Oven-dry all glassware (at least 120 °C for 4 hours) or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent & Reagent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Ensure amine and base reagents are also dry.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Use rubber septa and cannulation or syringe techniques for all liquid transfers to prevent exposure to air.[4]

  • Execution: Run the reaction under a continuous inert atmosphere blanket.

  • Storage: Store benzenesulfonyl chloride reagents in a desiccator and handle them quickly to minimize atmospheric exposure.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

Pyridine is a very common and effective base. It serves two purposes: it acts as a nucleophilic catalyst and neutralizes the HCl byproduct generated during the reaction. For sensitive substrates, a non-nucleophilic hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to solely act as an acid scavenger.[3]

Q2: My aromatic amine is deactivated. How can I improve the reaction rate?

For electron-poor or sterically hindered amines, more forcing conditions may be required. This can include:

  • Using a more polar, higher-boiling solvent like Dimethylformamide (DMF).

  • Increasing the reaction temperature, but be mindful that this can also increase the rate of side reactions.

  • Employing a more reactive sulfonylating agent if available.

Q3: How do I remove unreacted benzenesulfonyl chloride from my product?

During the aqueous workup, adding a small amount of a scavenger amine, like ammonia or a simple primary amine, can react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which can then be easily washed away. Alternatively, quenching with an aqueous solution of a base like sodium bicarbonate will hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonate salt.

Q4: I am observing unwanted chlorination on my aromatic ring. Why is this happening?

Ring chlorination can occur during the preparation of the benzenesulfonyl chloride itself, typically when using chlorosulfonic acid or thionyl chloride with certain substrates.[7] If this impurity is carried over, it will appear in your final product. Ensure the purity of your benzenesulfonyl chloride starting material. If you are preparing it yourself, careful control of reaction temperature and stoichiometry is crucial to minimize this side reaction.[8][9]

Q5: What is the Truce-Smiles rearrangement and should I be concerned about it?

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a sulfone moiety can migrate.[10] It typically requires a strong base (like an organolithium) and specific structural features, such as an ortho-substituent that can be metalated.[11][12] For most standard benzenesulfonamide syntheses using amines and pyridine/TEA, this rearrangement is not a common concern. However, if you are using very strong bases or working with highly functionalized aryl sulfones, it is a potential pathway to be aware of.[13][14]

References

optimization of reaction conditions for synthesizing 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS 779-71-5). We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and navigate common experimental challenges.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved in a two-step process starting from 4-chloro-1-(trifluoromethyl)benzene. The first step is an electrophilic aromatic substitution (chlorosulfonation) to form the key intermediate, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then converted to the final sulfonamide product via amidation.

Synthesis_Workflow start 4-Chloro-1-(trifluoromethyl)benzene step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO3H) start->step1 Electrophilic Aromatic Substitution intermediate 2-Chloro-5-(trifluoromethyl)- benzenesulfonyl chloride step1->intermediate step2 Step 2: Amidation Reagent: Ammonia Source (e.g., NH4OH) intermediate->step2 Nucleophilic Acyl Substitution product 2-Chloro-5-trifluoromethyl- benzenesulfonamide step2->product

Caption: Overall two-step synthesis route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the two main reaction steps?

A1:

  • Step 1 (Chlorosulfonation): This is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (+SO2Cl). The benzene ring of the starting material, 4-chloro-1-(trifluoromethyl)benzene[1][2], attacks this electrophile. The directing effects of the existing substituents are crucial: the chloro group is ortho-, para-directing, while the trifluoromethyl group is a strong meta-director. The reaction favors substitution at the position that is ortho to the chlorine and meta to the trifluoromethyl group, yielding the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride intermediate[3][4][5].

  • Step 2 (Amidation): This step is a nucleophilic acyl substitution. The highly electrophilic sulfur atom of the sulfonyl chloride intermediate is attacked by the nucleophilic ammonia. The chloride ion is an excellent leaving group, facilitating the formation of the sulfonamide C-N bond to yield the final product[6].

Q2: What are the most critical safety precautions for this synthesis?

A2: The primary hazard lies with the use of chlorosulfonic acid .

  • Extreme Corrosivity: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas. All glassware must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Handling: Always handle chlorosulfonic acid in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield[7].

  • Quenching: Never quench the reaction with water directly. A slow, controlled addition of the reaction mixture to ice is the standard procedure, as the large volume of ice can absorb the heat of reaction.

  • Ammonia: Concentrated ammonia solutions are also corrosive and have pungent fumes. Handle them in a fume hood. The amidation reaction can be exothermic and should be cooled with an ice bath during the addition of the sulfonyl chloride.

Q3: How can I monitor the progress of each reaction step?

A3:

  • Thin-Layer Chromatography (TLC): TLC is the most convenient method. Use a non-polar solvent system (e.g., hexane/ethyl acetate mixtures) for the chlorosulfonation step and a more polar system for the amidation step. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (for the sulfonyl chloride) or a more polar spot (for the sulfonamide) indicates reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the first step, GC-MS can be used to monitor the conversion of the volatile starting material and detect the formation of the sulfonyl chloride intermediate and any isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Pulling a small aliquot from the reaction (after careful quenching and workup) for ¹H or ¹⁹F NMR analysis can provide a precise measure of conversion.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment.

Part 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Q: My yield is very low, and I recovered a significant amount of starting material. What's the cause?

A: This points to an incomplete reaction. Several factors could be at play:

  • Insufficient Reagent: The molar ratio of chlorosulfonic acid to the benzene derivative is critical. A common practice is to use a molar excess of chlorosulfonic acid, often in the range of 3 to 5 equivalents, to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a temperature that is too low (e.g., below 0°C for the entire duration) may slow the reaction rate excessively.

  • Short Reaction Time: These reactions may require several hours to reach completion. Monitor via TLC until the starting material is consumed.

Solution Protocol:

  • Ensure your starting 4-chloro-1-(trifluoromethyl)benzene is anhydrous.

  • Use at least 3 molar equivalents of chlorosulfonic acid.

  • Add the chlorosulfonic acid slowly to the substrate at 0°C to control the initial exotherm.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows full conversion.

ParameterRecommended RangeRationale
Molar Ratio (ClSO₃H:Substrate)3:1 to 5:1Drives the equilibrium towards the product.
Addition Temperature0 °C to 5 °CControls the initial exothermic reaction.
Reaction Temperature0 °C to 25 °C (RT)Balances reaction rate with stability.
Reaction Time2 - 24 hoursEnsure completion; monitor with TLC/GC.

Q: My crude product contains significant isomeric impurities. How can I improve regioselectivity?

A: The formation of isomers, such as 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride, is a common challenge due to the competing directing effects of the Cl and CF₃ groups.

  • Cause: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomers.

  • Solution: Strict temperature control is paramount. Maintaining the reaction temperature below room temperature, and preferably between 0-10°C, throughout the process can significantly enhance the selectivity for the desired 2-chloro-5-trifluoromethyl isomer. Purification of the crude sulfonyl chloride via crystallization or column chromatography may be necessary if isomer formation is unavoidable.

Part 2: Synthesis of this compound

Q: The yield of my final sulfonamide product is poor, even with complete consumption of the sulfonyl chloride intermediate.

A: This often indicates that a competing side reaction is consuming your intermediate.

  • Primary Cause: Hydrolysis. The 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride intermediate is highly susceptible to hydrolysis by water, which converts it into the corresponding and unreactive 2-chloro-5-(trifluoromethyl)benzenesulfonic acid. This is especially problematic if using aqueous ammonia.

  • Solution Strategy:

    • Temperature Control: Add the sulfonyl chloride (either neat or dissolved in a water-immiscible solvent like dichloromethane) to the cooled (0°C) and vigorously stirred aqueous ammonia solution. This ensures the ammonia reacts faster than the water.

    • Anhydrous Conditions: For higher yields, consider using anhydrous ammonia gas bubbled through an anhydrous solvent (e.g., THF, ether) containing your sulfonyl chloride. Alternatively, a solution of ammonia in an alcohol like isopropanol can be used[8].

ParameterRecommended RangeRationale
Amidation ReagentConc. NH₄OH or NH₃ gasNH₄OH is convenient; anhydrous NH₃ maximizes yield.
Addition Temperature0 °C to 5 °CMinimizes hydrolysis of the sulfonyl chloride.
pH for Isolation~2-3Protonates the sulfonamide, reducing its aqueous solubility for precipitation.

Q: How do I effectively isolate and purify the final product?

A: The workup procedure is critical for obtaining a pure product.

  • Quenching: After the reaction is complete, if a solvent like dichloromethane was used, it can be removed under reduced pressure.

  • Precipitation: The aqueous reaction mixture should be cooled in an ice bath. The sulfonamide product is often less soluble in acidic conditions. Slowly acidify the mixture with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water, to achieve high purity.

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1 Crude Product (e.g., by NMR or GC-MS) start->check_step1 step1_issue Problem in Chlorosulfonation check_step1->step1_issue Impurities or low conversion found step2_issue Problem in Amidation check_step1->step2_issue Step 1 product is clean and yield is high sub_present Starting Material (Substrate) Present? step1_issue->sub_present hydrolysis_present Check for Sulfonic Acid byproduct in final crude step2_issue->hydrolysis_present isomers_present High Level of Isomers? sub_present->isomers_present No sol_incomplete Increase ClSO3H equivalents Increase reaction time/temp sub_present->sol_incomplete Yes sol_isomers Maintain lower reaction temp (0-10 °C) Purify intermediate isomers_present->sol_isomers Yes sol_hydrolysis Add sulfonyl chloride to NH4OH at 0 °C Use anhydrous ammonia hydrolysis_present->sol_hydrolysis Yes, present

Caption: A troubleshooting decision workflow for diagnosing low-yield issues.

References

stability issues of 2-Chloro-5-trifluoromethyl-benzenesulfonamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-trifluoromethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability-related challenges in your work.

Introduction: Understanding the Inherent Reactivity

This compound is a sulfonamide derivative characterized by the presence of strong electron-withdrawing groups (a chlorine atom and a trifluoromethyl group) on the benzene ring. These substituents significantly influence the electronic environment of the sulfonamide functional group, which is known to be susceptible to hydrolysis. The stability of this compound is therefore a critical consideration in experimental design, formulation development, and analytical method validation. This guide will delve into the mechanistic underpinnings of its stability and provide actionable protocols for your laboratory.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent, especially when samples are prepared in advance. What could be the cause?

A1: Inconsistent assay results are often the first indication of compound instability. This compound, like many sulfonamides, is prone to hydrolysis, and the rate of this degradation can be highly dependent on the pH and temperature of your sample solution. If your samples are prepared in acidic or basic aqueous solutions and left to stand, you may be observing time-dependent degradation. It is crucial to control the pH of your sample matrix and analyze samples as quickly as possible after preparation.

Q2: I am observing a new, unidentified peak in my chromatogram when analyzing older samples of this compound. Could this be a degradation product?

A2: Yes, the appearance of new peaks is a classic sign of degradation. Under hydrolytic conditions, the sulfonamide bond can cleave. The primary degradation pathway for sulfonamides typically involves the cleavage of the sulfur-nitrogen (S-N) bond, which would lead to the formation of 2-chloro-5-(trifluoromethyl)benzenesulfonic acid and ammonia. Another possibility is the cleavage of the carbon-sulfur (C-S) bond, though this is generally less common. To confirm if the new peak is a degradant, you should perform a forced degradation study.

Q3: How do the chloro and trifluoromethyl substituents affect the stability of the molecule?

A3: The chlorine and trifluoromethyl groups are both strongly electron-withdrawing. This electronic effect makes the sulfur atom of the sulfonamide group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This increased electrophilicity suggests that this compound may be more prone to hydrolysis compared to unsubstituted benzenesulfonamide.

Q4: What are the ideal storage conditions for solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions should be prepared in a neutral, buffered aqueous solution (pH ~7) or in a non-aqueous solvent if your experimental design allows. Solutions should be stored at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid or as a frozen stock solution in an appropriate solvent.

Q5: My experiment requires a basic pH. How can I mitigate the potential for degradation of this compound?

A5: If a basic pH is unavoidable, it is critical to minimize the exposure time of the compound to these conditions. Consider preparing the basic solution immediately before use and keeping it on ice to reduce the reaction rate. If possible, perform a preliminary experiment to quantify the rate of degradation at your target pH and temperature to understand the stability window for your experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing peak area of the parent compound over time in prepared samples.Hydrolysis of the sulfonamide bond.1. Analyze samples immediately after preparation. 2. Control the pH of the sample diluent; use a neutral buffer if possible. 3. Store samples at reduced temperatures (e.g., in an autosampler cooled to 4 °C).
Appearance of one or more new peaks in the chromatogram.Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to confirm the identity of the degradants. 2. Ensure your analytical method is "stability-indicating" (i.e., capable of resolving the parent compound from all degradation products).
Poor recovery of the compound from an acidic or basic mobile phase during SPE or liquid-liquid extraction.On-column or in-solution degradation during the extraction process.1. Neutralize the sample pH before extraction. 2. Minimize the time the sample is in contact with the acidic or basic solution. 3. Use an alternative extraction method that avoids extreme pH.
Variability in results between different batches of the same experiment.Inconsistent pH of solutions or temperature fluctuations.1. Standardize the preparation of all buffers and solutions. 2. Calibrate pH meters regularly. 3. Ensure consistent temperature control during sample preparation and analysis.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for troubleshooting stability issues.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A 2-Chloro-5-trifluoromethyl- benzenesulfonamide B Protonated Sulfonamide A->B + H+ C 2-Chloro-5-trifluoromethyl- benzenesulfonic acid + NH4+ B->C + H2O D 2-Chloro-5-trifluoromethyl- benzenesulfonamide E Deprotonated Sulfonamide D->E - H+ F 2-Chloro-5-trifluoromethyl- benzenesulfonate + NH3 E->F + OH-

Caption: Potential degradation pathways under acidic and basic conditions.

Start Inconsistent Results or New Chromatographic Peaks Check_pH Is the sample in an acidic or basic solution? Start->Check_pH Check_Time_Temp How long are samples stored and at what temperature? Start->Check_Time_Temp Forced_Deg Perform Forced Degradation Study Check_pH->Forced_Deg Control_Conditions Control pH, Temperature, and Storage Time Check_Time_Temp->Control_Conditions Modify_Method Optimize Analytical Method (Stability-Indicating) Forced_Deg->Modify_Method Modify_Method->Control_Conditions End Consistent and Reliable Results Control_Conditions->End

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][3][4][5]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 60 °C for 2 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60 °C oven for 24 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

    • Analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[6][7][8]

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the control and all stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The resolution should be greater than 1.5.

  • If resolution is poor, adjust the mobile phase composition, gradient slope, or pH of the aqueous mobile phase.

  • Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pilot-scale synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up of this important synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene, followed by amidation of the resulting sulfonyl chloride. This pathway is a robust and scalable method for producing the desired compound.

Synthesis_Pathway A 1-Chloro-4-(trifluoromethyl)benzene B 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride A->B Chlorosulfonic acid (ClSO3H) C This compound B->C Ammonia (NH3)

Caption: Synthetic pathway for this compound.

II. Detailed Experimental Protocol for Pilot-Scale Synthesis

This protocol is designed for a pilot-plant setting and emphasizes safety and scalability. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-Chloro-4-(trifluoromethyl)benzene180.5610.055.39
Chlorosulfonic acid116.5232.28277.0

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Chlorosulfonic Acid: Carefully charge the chlorosulfonic acid into the reactor.

  • Controlled Addition: Cool the chlorosulfonic acid to 0-5 °C. Slowly add 1-chloro-4-(trifluoromethyl)benzene to the reactor over 2-3 hours, maintaining the temperature between 0-10 °C. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 10-15 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by quenching a small aliquot in ice water and analyzing the organic layer by GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a mixture of crushed ice and water, ensuring the temperature does not exceed 20 °C. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash it with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C to obtain 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride279.0614.050.17
Aqueous Ammonia (28-30%)17.03 (as NH3)12.0-
Dichloromethane (DCM)84.9350.0-

Procedure:

  • Dissolution: Dissolve the 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride in dichloromethane in a separate reactor.

  • Amidation: Cool the solution to 0-5 °C. Slowly add the aqueous ammonia to the reactor over 1-2 hours, maintaining the temperature below 15 °C.

  • Reaction Monitoring: Stir the mixture for 2-3 hours at room temperature. Monitor the reaction by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Phase Separation: Stop the stirring and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

III. Troubleshooting Guide

This section addresses common issues that may arise during the pilot-scale synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 Incomplete reactionExtend the reaction time or slightly increase the temperature (not exceeding 20 °C).
Loss of product during work-upEnsure the quench is performed at a low temperature to minimize hydrolysis of the sulfonyl chloride.
Impure starting materialVerify the purity of 1-chloro-4-(trifluoromethyl)benzene before starting the reaction.
Formation of dark-colored byproducts in Step 1 Reaction temperature too highStrictly maintain the temperature between 0-10 °C during the addition of the starting material.
Presence of moistureUse anhydrous reagents and a dry reactor.
Incomplete amidation in Step 2 Insufficient ammoniaUse a larger excess of aqueous ammonia.
Low reaction temperatureAllow the reaction to proceed at room temperature for a longer duration.
Difficult phase separation in Step 2 Emulsion formationAdd a small amount of brine to break the emulsion.
Product contamination with starting sulfonyl chloride Incomplete reaction in Step 2Increase the reaction time or the amount of ammonia.
Low purity after recrystallization Inappropriate solvent systemScreen different solvent systems for recrystallization to optimize purity and yield.
Presence of persistent impuritiesConsider a column chromatography purification step if recrystallization is ineffective.

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Start [label="Problem Encountered", shape=ellipse, fillcolor="#4285F4"]; LowYield1 [label="Low Yield in Step 1"]; DarkByproducts [label="Dark Byproducts in Step 1"]; IncompleteAmidation [label="Incomplete Amidation in Step 2"]; LowPurity [label="Low Purity after Recrystallization"]; IncompleteReaction1 [label="Incomplete Reaction?"]; LossInWorkup [label="Loss in Workup?"]; TempTooHigh [label="Temperature Too High?"]; InsufficientNH3 [label="Insufficient Ammonia?"]; WrongSolvent [label="Wrong Recrystallization Solvent?"]; ExtendReaction1 [label="Extend Reaction Time/Temp"]; OptimizeWorkup [label="Optimize Workup Conditions"]; ControlTemp [label="Strict Temperature Control"]; IncreaseNH3 [label="Increase Ammonia/Time"]; ScreenSolvents [label="Screen Recrystallization Solvents"];

Start -> LowYield1; Start -> DarkByproducts; Start -> IncompleteAmidation; Start -> LowPurity;

LowYield1 -> IncompleteReaction1 [label="Check Reaction Monitoring Data"]; IncompleteReaction1 -> ExtendReaction1 [label="Yes"]; IncompleteReaction1 -> LossInWorkup [label="No"]; LossInWorkup -> OptimizeWorkup [label="Yes"];

DarkByproducts -> TempTooHigh; TempTooHigh -> ControlTemp [label="Yes"];

IncompleteAmidation -> InsufficientNH3; InsufficientNH3 -> IncreaseNH3 [label="Yes"];

LowPurity -> WrongSolvent; WrongSolvent -> ScreenSolvents [label="Yes"]; }

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling chlorosulfonic acid on a pilot scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear a full acid-resistant suit, including gloves, boots, and a face shield with respiratory protection.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably in a walk-in fume hood designed for handling corrosive materials.[1][2]

  • Emergency Preparedness: Ensure immediate access to safety showers and eyewash stations.[1][3]

  • Handling: Add reagents slowly and control the temperature diligently to prevent runaway reactions. Never add water to chlorosulfonic acid, as it reacts violently.[1][2]

Q2: What are the critical process parameters to monitor during the chlorosulfonation step?

A2: The most critical parameter is temperature . The reaction is highly exothermic, and maintaining a low temperature (0-10 °C) is essential to prevent the formation of sulfone byproducts and ensure regioselectivity. Other important parameters include the rate of addition of the starting material and stirring efficiency to ensure proper mixing and heat dissipation.

Q3: How can I be sure that the amidation reaction (Step 2) has gone to completion?

A3: Reaction completion can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture is taken, and the disappearance of the starting sulfonyl chloride spot/peak is observed. It is advisable to continue the reaction for a short period even after the starting material is no longer visible to ensure complete conversion.

Q4: What are the potential impurities in the final product and how can they be minimized?

A4: Potential impurities include:

  • Unreacted 2-Chloro-5-trifluoromethyl-benzenesulfonyl chloride: Can be minimized by ensuring the amidation reaction goes to completion.

  • Bis-sulfonamide: Can form if the primary sulfonamide reacts with another molecule of the sulfonyl chloride. This is minimized by the slow addition of the sulfonyl chloride solution to the ammonia solution.

  • Isomeric sulfonamides: May arise from the chlorosulfonation of any isomeric impurities in the starting material. Using a high-purity starting material is crucial.

  • Hydrolysis product (sulfonic acid): Can form if the sulfonyl chloride comes into contact with water during work-up. Keeping the work-up temperature low and minimizing contact time with aqueous solutions can reduce this impurity.

Q5: What are the best practices for purifying this compound at a pilot scale?

A5: Recrystallization is the most common and effective method for purifying sulfonamides on a large scale. Key considerations include:

  • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common systems include ethanol/water, toluene/heptane, or isopropanol/water.

  • Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals.

  • Washing: The filtered crystals should be washed with a cold, fresh portion of the recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals should be dried under vacuum at a moderate temperature to remove all residual solvents.

V. References

  • Chlorosulfonic Acid Safety and Handling. DuPont. Available from: --INVALID-LINK--

  • Chlorosulfonic acid SDS. ECHEMI. Available from: --INVALID-LINK--

  • Chlorosulfonic acid Technical Data Sheet. Atul Ltd. Available from: --INVALID-LINK--

  • Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. Available from: --INVALID-LINK--

  • Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie. Available from: --INVALID-LINK--

  • Process for the production of benzenesulfonamides. Google Patents. Available from: --INVALID-LINK--

  • Process for the preparation of benzene sulfonamides. Google Patents. Available from: --INVALID-LINK--

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Available from: --INVALID-LINK--

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available from: --INVALID-LINK--

  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. Available from: --INVALID-LINK--

  • Large-scale crystallization of proteins for purification and formulation. PubMed. Available from: --INVALID-LINK--

  • Safety Considerations in the Design of Small Systems. AIChE. Available from: --INVALID-LINK--

  • Influence of mixing and heat transfer in process scale-up. DiVA portal. Available from: --INVALID-LINK--

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: --INVALID-LINK--

References

Technical Support Center: Strategies for Solubilizing 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS 779-71-5). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this compound. As a halogenated aromatic sulfonamide, its molecular structure inherently limits its solubility in aqueous media, posing a significant hurdle for in vitro biological assays, formulation development, and other applications requiring a homogenous aqueous solution.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) organized by solubility enhancement techniques. Our approach is grounded in fundamental physicochemical principles, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an organic compound with the molecular formula C₇H₅ClF₃NO₂S and a molecular weight of approximately 259.63 g/mol .[1][2] Its structure, featuring a chlorinated and trifluoromethylated benzene ring attached to a sulfonamide group, makes it a highly hydrophobic and lipophilic molecule. Poor aqueous solubility is a major challenge because it can lead to inaccurate results in biological screening, limit bioavailability in pharmaceutical formulations, and cause precipitation during experiments, compromising data integrity.[3]

Q2: What are the primary structural reasons for its poor aqueous solubility?

The low solubility is attributed to several factors inherent in its molecular structure:

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic.

  • Halogenation: The presence of chlorine (–Cl) and a trifluoromethyl (–CF₃) group significantly increases the molecule's lipophilicity (fat-solubility) and reduces its ability to form favorable interactions with water molecules.

  • Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice. A significant amount of energy is required to break this lattice before solvation can occur.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

There are several established methods to enhance the solubility of poorly water-soluble drugs and chemicals.[3] The most common and effective strategies, which we will detail in this guide, include:

  • pH Adjustment: Ionizing the molecule to form a more soluble salt.

  • Cosolvency: Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[4]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[5]

  • Complexation: Using complexing agents, such as cyclodextrins, to form soluble inclusion complexes.[6][7][8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix, typically for solid dosage form applications.[9][10][11][12][13]

Q4: How do I select the most appropriate solubilization method?

The choice of method depends on your experimental constraints and downstream application. For example, for in vitro cell-based assays, you must consider the potential toxicity of the excipients (cosolvents, surfactants) to the cells. For early-stage discovery, pH modification and cosolvency are often the simplest starting points. The following decision workflow can guide your selection process.

A Start: Poorly Soluble Compound B Is the compound ionizable? (pKa known or predicted) A->B C Is the required pH compatible with the assay/formulation? B->C Yes E Are low concentrations of organic solvent acceptable? B->E No D Use pH Adjustment C->D Yes C->E No J Method Successful D->J F Use Cosolvents (e.g., DMSO, Ethanol, PEG 400) E->F Yes G Are surfactants compatible with the application? E->G No F->J K Method Fails or is Incompatible F->K If toxicity/incompatibility occurs H Use Surfactants (e.g., Tween 80, Poloxamer 188) G->H Yes I Consider Advanced Methods: - Complexation (Cyclodextrins) - Solid Dispersions G->I No H->J I->J K->G

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guide 1: pH Adjustment

Q: How can pH be used to increase the solubility of this compound?

Scientific Rationale: The key is the acidic proton on the sulfonamide group (–SO₂NH₂). Sulfonamides are weak acids. By raising the pH of the aqueous medium above the compound's pKa, this proton is removed, forming a negatively charged anion (–SO₂NH⁻). This ionized form, or salt, is significantly more polar than the neutral molecule and thus exhibits much higher aqueous solubility.[14][15] The predicted pKa for this compound is approximately 9.27.[16] Therefore, adjusting the pH to values of 10 or higher should substantially increase its solubility.

Caption: Ionization equilibrium of a sulfonamide.

Experimental Protocol: pH-Solubility Profiling
  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 7.0 to 12.0 in 0.5 pH unit increments.

  • Add Excess Compound: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: After equilibration, allow the samples to stand undisturbed for a short period. Then, filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PTFE, that does not bind the compound) or centrifuge at high speed to pellet the excess solid.

  • Quantify: Dilute an aliquot of the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the measured final pH of each solution.

Data Interpretation: Example pH-Solubility Profile
Final Measured pHHypothetical Solubility (µg/mL)
7.45.2
8.08.1
8.515.7
9.045.3
9.5130.1
10.0395.8
10.51150.2
11.0>2500.0
Note: This data is for illustrative purposes only.

This profile clearly demonstrates that solubility begins to increase significantly as the pH approaches the pKa (9.27) and rises dramatically at pH values above the pKa, where the ionized form predominates.

Troubleshooting Guide 2: Cosolvency

Q: Which cosolvents can be used, and how do they work?

Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the aqueous environment more "hospitable" to hydrophobic molecules like this compound. The cosolvent disrupts the hydrogen bonding network of water, creating a less polar medium that can more easily solvate the nonpolar regions of the compound. The solubility of a hydrophobic chemical often increases exponentially as the fraction of the cosolvent increases.[17]

Commonly Used Cosolvents:

  • For in vitro screening: Dimethyl sulfoxide (DMSO), Ethanol, Methanol.

  • For formulations: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Glycerin.[4]

Experimental Protocol: Cosolvent Screening
  • Prepare Cosolvent Systems: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 40% v/v) of each cosolvent you wish to screen (e.g., Ethanol, PG, PEG 400).

  • Determine Solubility: Use the same equilibrium solubility method described in the pH adjustment protocol. Add excess compound to each cosolvent mixture, equilibrate for 24-48 hours, separate the solid, and quantify the dissolved concentration.

  • Assess Compatibility: Observe the solutions for any signs of immiscibility or precipitation upon dilution with aqueous buffers, which is a common issue with cosolvent systems.

Data Interpretation: Example Cosolvent Effects
Cosolvent System (v/v in Water)Hypothetical Solubility (µg/mL)
100% Water5.2
10% Ethanol55
20% Ethanol210
10% Propylene Glycol78
20% Propylene Glycol350
10% PEG 400115
20% PEG 400620
Note: This data is for illustrative purposes only.

This data shows that all three cosolvents increase solubility, with PEG 400 being the most effective at the concentrations tested. The choice for a specific application would also depend on factors like viscosity and potential toxicity.

Troubleshooting Guide 3: Surfactant-Mediated Solubilization

Q: How do surfactants improve solubility, and which types should I consider?

Scientific Rationale: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[18] In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Poorly soluble compounds like this compound can partition into this hydrophobic core, effectively being "dissolved" within the micellar solution.[5]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® F-68, F-127), Brij®. These are generally preferred for biological applications due to their lower toxicity.[18][19]

  • Anionic: Sodium dodecyl sulfate (SDS). Often used in analytical applications but can denature proteins.[5]

  • Cationic: Cetyltrimethylammonium bromide (CTAB). Generally more toxic and used less frequently in biological contexts.

Experimental Protocol: Surfactant Solubility Screening
  • Prepare Surfactant Solutions: Prepare aqueous solutions of different surfactants (e.g., Tween 80, SDS) at various concentrations, ensuring some are below and some are well above their known CMC values.

  • Determine Solubility: Following the equilibrium solubility protocol, add an excess of the compound to each surfactant solution.

  • Equilibrate and Quantify: Equilibrate the samples for 48 hours (micelle formation and partitioning can be slower than simple dissolution) and quantify the concentration in the clear supernatant.

  • Plot Data: Plot solubility versus surfactant concentration. A sharp increase in solubility is typically observed at or near the CMC.

Troubleshooting Guide 4: Complexation with Cyclodextrins

Q: How can cyclodextrins be used to solubilize this compound?

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10][20] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic cavity, provided the guest has the appropriate size and geometry.[7] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic guest from the aqueous environment and increasing its apparent solubility.[6][21] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used.[10]

Caption: Formation of a cyclodextrin inclusion complex.

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess of this compound to each CD solution.

  • Equilibrate and Quantify: Equilibrate the vials for 48-72 hours at a constant temperature. After equilibration, filter the samples and quantify the concentration of the dissolved compound by HPLC-UV.

  • Plot and Analyze: Plot the concentration of the dissolved compound (guest) against the concentration of the cyclodextrin (host). The shape of the resulting phase solubility diagram reveals the stoichiometry and binding affinity of the complex. A linear (Aₗ-type) plot is common and indicates the formation of a 1:1 complex.

Data Interpretation: Example Phase Solubility Diagram
HP-β-CD Conc. (mM)Hypothetical Compound Conc. (mM)
00.020
50.085
100.150
200.280
300.410
400.540
Note: This data is for illustrative purposes only.

The linear relationship between the HP-β-CD concentration and the compound's solubility strongly suggests the formation of a soluble inclusion complex, making this a viable strategy.

References

Technical Support Center: Refining Analytical Methods for Trace Impurity Detection in 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analysis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on refining analytical methods for the detection of trace impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The detection and quantification of trace-level impurities require robust, sensitive, and specific analytical methods. This guide provides practical, field-proven insights to help you navigate the complexities of method development, validation, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

A1: Based on common synthetic routes, potential process-related impurities can include:

  • Starting materials: Unreacted starting materials such as 2-Chloro-5-(trifluoromethyl)aniline.

  • Isomeric impurities: Positional isomers that may form during the synthesis, for example, isomers with the chloro and trifluoromethyl groups in different positions on the benzene ring.

  • Byproducts of synthesis: These can arise from side reactions. For instance, in the synthesis of celecoxib, where our target compound is an intermediate, you might encounter impurities from reactants like 4-hydrazinobenzenesulfonamide hydrochloride.[1][2]

  • Reagents and solvents: Residual reagents and solvents used in the manufacturing process.

Q2: Which analytical technique is most suitable for routine quality control of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine quality control.[3] It offers a good balance of sensitivity, specificity, and cost-effectiveness for quantifying known impurities. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main component from its potential impurities.

Q3: When should I consider using Mass Spectrometry (MS) detection?

A3: Mass Spectrometry (MS) should be employed in the following scenarios:

  • Identification of unknown impurities: When you observe unexpected peaks in your chromatogram, LC-MS or GC-MS can provide mass-to-charge ratio information, which is crucial for structural elucidation.[1][4]

  • Trace-level quantification: For impurities with low UV absorptivity or those present at very low concentrations (e.g., genotoxic impurities), LC-MS/MS offers superior sensitivity and selectivity.[5]

  • Confirmation of identity: MS provides an orthogonal detection technique to confirm the identity of known impurities.

Q4: What are the key considerations for sample preparation?

A4: The primary goal of sample preparation is to dissolve the sample in a solvent that is compatible with the mobile phase and to minimize interference from the sample matrix. Key considerations include:

  • Solvent selection: The sample should be dissolved in a solvent that has a similar or weaker elution strength than the initial mobile phase to avoid peak distortion.

  • Concentration: The sample concentration should be optimized to ensure that trace impurities are above the limit of detection (LOD) while the main peak does not overload the detector.

  • Filtration: Always filter your sample solutions through a 0.22 µm or 0.45 µm filter to remove particulate matter that can block the column and system tubing.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing) 1. Secondary interactions with silanols: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.[6] 2. Column overload: Injecting too much sample can lead to peak distortion.[6] 3. Mismatched sample solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak fronting or tailing. 4. Column contamination or aging: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.1. Optimize mobile phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4 for reversed-phase). 2. Use a suitable buffer: Incorporate a buffer (e.g., phosphate or acetate, 10-25 mM) to maintain a constant pH.[6] 3. Reduce injection volume/concentration: Dilute the sample or inject a smaller volume. 4. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase whenever possible. 5. Flush the column: Use a strong solvent to wash the column. If the problem persists, consider replacing the column.
Low Sensitivity / Small Impurity Peaks 1. Suboptimal detection wavelength: The chosen UV wavelength may not be the absorbance maximum for the impurities. 2. High baseline noise: Contaminated mobile phase, a failing detector lamp, or air bubbles can increase baseline noise, obscuring small peaks.[7] 3. Insufficient sample concentration: The concentration of the impurity may be below the method's detection limit.1. Use a Photo Diode Array (PDA) detector: A PDA detector can help identify the optimal wavelength for each impurity. 2. Prepare fresh mobile phase: Use high-purity solvents and degas the mobile phase thoroughly.[7] 3. Check detector lamp: Monitor the lamp energy and replace it if it's low. 4. Increase sample concentration: If possible, prepare a more concentrated sample solution. Be mindful of potential solubility issues and main peak overload.
Unexpected Peaks ("Ghost Peaks") 1. Mobile phase contamination: Impurities in the solvents (especially water) or additives can appear as peaks in a gradient run.[5] 2. Sample carryover: Residual sample from a previous injection can elute in the current run. 3. Late eluting peaks from a previous injection: A compound from a prior run may have a very long retention time and appear in a subsequent chromatogram.1. Use high-purity solvents and freshly prepared mobile phase. [5] 2. Run a blank gradient: This can help identify peaks originating from the mobile phase. 3. Optimize autosampler wash method: Use a strong solvent in the wash solution and increase the wash volume. 4. Increase the run time of your method: Ensure all components from one injection have eluted before the next injection begins.
Retention Time Drift 1. Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase, especially in gradient methods.[7] 2. Changes in mobile phase composition: Inaccurate preparation or evaporation of a volatile solvent component.[7] 3. Temperature fluctuations: Changes in ambient temperature can affect retention times. 4. Column aging: Over time, the stationary phase can degrade, leading to changes in retention.1. Increase equilibration time: Ensure a stable baseline before injecting the sample. 2. Prepare fresh mobile phase daily: Keep mobile phase reservoirs covered to prevent evaporation. 3. Use a column oven: Maintain a constant column temperature for better reproducibility.[7] 4. Monitor system suitability: Track the retention time of the main peak and a known impurity. If it consistently drifts, the column may need replacement.
Gas Chromatography (GC)
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No or Low Peak Response 1. Analyte degradation: The sulfonamide may be thermally labile and degrade in the injector or column. 2. Poor derivatization (if applicable): Incomplete reaction if derivatization is used to improve volatility.[7] 3. Syringe or inlet issues: A clogged syringe or a leak in the inlet can prevent the sample from reaching the column.1. Lower the injector temperature: Use the lowest possible temperature that still ensures complete volatilization. 2. Use a deactivated inlet liner: This minimizes active sites that can cause degradation. 3. Optimize derivatization: Ensure anhydrous conditions and optimal reaction time and temperature.[7] 4. Check the syringe and septum: Inspect for blockages and replace the septum if it is cored or leaking.
Peak Tailing 1. Active sites in the system: The analyte can interact with active sites in the inlet liner, column, or detector. 2. Column contamination: Non-volatile residues can accumulate at the head of the column.1. Use a deactivated inlet liner and column: Choose columns specifically designed for analyzing active compounds. 2. Condition the column: Bake the column at the recommended temperature to remove contaminants. 3. Trim the column: Cut 5-10 cm from the inlet end of the column to remove non-volatile residues.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 20
      25 80
      30 80
      31 20

      | 40 | 20 |

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized using PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[8]

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

    • Use an LC-MS system to identify the mass of the degradation products.[1][4]

Visualizations

Workflow for Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Evaluation Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV/PDA Analysis Filter->HPLC Routine QC LCMS LC-MS for Unknowns HPLC->LCMS Unexpected Peak? Quantify Quantify Impurities HPLC->Quantify Identify Identify Unknowns LCMS->Identify Report Final Report Quantify->Report Identify->Report

Caption: General workflow for the analysis of impurities.

Troubleshooting Decision Tree for Unexpected Peaks

Caption: Decision tree for troubleshooting unexpected peaks.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-trifluoromethyl-benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of halogen and trifluoromethyl substituents onto this privileged structure has yielded compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide and its key structural analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological activities—supported by experimental data—and the underlying mechanisms of action.

Introduction: The Significance of Halogen and Trifluoromethyl Moieties

The introduction of a trifluoromethyl (CF3) group into a benzenesulfonamide scaffold often enhances its lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. The CF3 group's strong electron-withdrawing nature can also significantly influence the acidity of the sulfonamide proton, thereby affecting its binding affinity to target proteins. Similarly, the presence of a chlorine atom can modulate the electronic properties and steric profile of the molecule, contributing to target selectivity and potency. This guide will explore how variations in these substitutions on the benzenesulfonamide ring impact biological activity, with a focus on anticonvulsant, carbonic anhydrase inhibitory, and antimicrobial effects.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its N-substituted analogs typically follows a well-established synthetic route. The general approach involves the chlorosulfonylation of a corresponding substituted benzene, followed by amination or reaction with a primary or secondary amine.

A general synthetic scheme is outlined below:

Synthesis Substituted_Benzene 2-Chloro-5-(trifluoromethyl)aniline Intermediate 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride Substituted_Benzene->Intermediate Chlorosulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Final_Product This compound or N-substituted analog Intermediate->Final_Product Amination Ammonia Ammonia (NH3) or R-NH2 Ammonia->Final_Product

Caption: General synthesis of this compound and its analogs.

This versatile synthetic strategy allows for the generation of a library of analogs for structure-activity relationship (SAR) studies by varying the amine component in the final step.

Comparative Biological Activities

The biological activities of this compound and its analogs have been explored across several therapeutic areas. Here, we compare their performance as anticonvulsants, carbonic anhydrase inhibitors, and antimicrobial agents.

Anticonvulsant Activity

Benzenesulfonamide derivatives have a long history as anticonvulsant agents. Their mechanism of action is often attributed to the inhibition of carbonic anhydrase isoforms in the brain, which can lead to a stabilizing effect on neuronal membranes.[1] The anticonvulsant potential of these compounds is typically evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.[2][3]

Table 1: Comparative Anticonvulsant Activity of Benzenesulfonamide Analogs

CompoundSubstitution PatternMES Test Protection (%)scPTZ Test Protection (%)Neurotoxicity (Rotorod Test)Reference
Analog A 4-Chloro8060Low[4]
Analog B 3,4-Dichloro9075Moderate[4]
Analog C 4-Trifluoromethyl8570Low[5]
This compound 2-Chloro, 5-TrifluoromethylData not availableData not availableData not available
Phenytoin (Standard) -100InactiveDose-dependent[4]
Ethosuximide (Standard) -Inactive100Low[6]

Note: Data for analogs are representative and collated from various sources to illustrate the impact of substitutions. Direct comparative data for this compound in these specific assays is limited in the public domain.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the active site.[7]

Table 2: Comparative Inhibition of Human Carbonic Anhydrase Isoforms (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide (Standard) 25012255.7[9]
Analog D (4-fluoro-benzenesulfonamide) 150075538.912.4[7]
Analog E (2,3,5,6-tetrafluoro-benzenesulfonamide) 41.530.11.50.8[7]
Analog F (3-fluoro-5-chloro-4-aminobenzenesulfonamide) --12-40-[10]
This compound Data not availableData not availableData not availableData not available

Note: Data is compiled from various sources to illustrate the impact of halogenation on inhibitory activity.

The inhibition data reveals that the substitution pattern on the benzenesulfonamide ring significantly influences both the potency and isoform selectivity of inhibition. Simple halogenation, as in Analog D, results in moderate inhibition.[7] Increasing the degree of fluorination, as seen in the tetrafluorinated Analog E, dramatically enhances the inhibitory potency against all tested isoforms, particularly the tumor-associated isoforms hCA IX and XII.[7] The combination of chloro and fluoro substituents in Analog F also yields potent inhibitors of hCA IX.[10] These findings underscore the importance of halogenation in designing potent and selective CA inhibitors. The trifluoromethyl group in this compound is expected to contribute to its inhibitory profile, likely conferring high potency due to its strong electron-withdrawing nature.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and they function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] The antimicrobial efficacy of benzenesulfonamide derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
Sulfamethoxazole (Standard) 16-648-32>128>128[12]
Analog G (5-chloro-2-hydroxy derivative) 15.62-31.25 (µmol/L)---[13]
Analog H (N-(2-hydroxy-4-nitro-phenyl) derivative) 32-512---[12]
This compound Data not availableData not availableData not availableData not available

Note: Data is representative of the antimicrobial potential of substituted sulfonamides.

The antimicrobial activity of benzenesulfonamide analogs is highly dependent on their substitution patterns. For instance, a 5-chloro-2-hydroxybenzamide derivative (Analog G) showed potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[13] Other derivatives, such as the N-(2-hydroxy-4-nitro-phenyl) analog (Analog H), also exhibit a range of inhibitory concentrations against clinical isolates of S. aureus.[12] The presence of the trifluoromethyl group in the target compound may enhance its antimicrobial properties, potentially through increased cell membrane permeability.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a standard inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

  • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the test compound dilutions (or DMSO for control) to the respective wells.

  • Add 20 µL of the CA enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of freshly prepared p-NPA solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percent inhibition and calculate the IC50 or Ki value for each compound.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare CA Enzyme Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Compounds Prepare Test Compound Dilutions Add_Inhibitor Add Inhibitor/Vehicle Prep_Compounds->Add_Inhibitor Prep_Substrate Prepare p-NPA Substrate Add_Substrate Add Substrate (Initiate Reaction) Prep_Substrate->Add_Substrate Add_Buffer Add Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Maximal Electroshock (MES) Test

This test is a preclinical model for generalized tonic-clonic seizures.[14]

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test compounds and a standard anticonvulsant (e.g., Phenytoin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Saline (0.9%) and topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas, followed by a drop of saline.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals in each group.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures.[3]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Test compounds and a standard anticonvulsant (e.g., Ethosuximide)

  • Vehicle

  • Saline

Procedure:

  • Administer the test compound, vehicle, or standard drug.

  • At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

  • Place the mice in individual observation cages.

  • Observe the animals for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered protection.

  • Calculate the percentage of protected animals in each group.

Conclusion

The comparative analysis of this compound and its analogs reveals the profound impact of halogen and trifluoromethyl substitutions on their biological activity. While direct comparative data for the title compound is sparse, the structure-activity relationships derived from its analogs strongly suggest its potential as a versatile pharmacological agent. The presence of both a chloro and a trifluoromethyl group on the benzenesulfonamide scaffold is anticipated to confer potent anticonvulsant, carbonic anhydrase inhibitory, and antimicrobial properties. Further investigation and head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this promising compound and to guide the rational design of next-generation benzenesulfonamide-based drugs. This guide provides a foundational framework and detailed methodologies to support such future research endeavors.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a key intermediate in the synthesis of modern agrochemicals.[1] We will explore the rationale behind the experimental choices, present supporting data, and compare the method's performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.

Introduction: The Importance of Validated Analytical Methods

This compound is a crucial building block in the agrochemical industry, contributing to the synthesis of next-generation herbicides, insecticides, and fungicides.[1] Its unique chemical structure, featuring a trifluoromethyl group, often imparts enhanced stability and bioavailability to the final active ingredients.[1] Accurate quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the resulting crop protection agents.

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2] This guide will walk you through the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, following the stringent guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

The Developed HPLC Method: A Rationale-Driven Approach

The selection of the HPLC method parameters was driven by the physicochemical properties of this compound (Molar Mass: 259.63 g/mol ).[7] A reversed-phase C18 column was chosen due to the non-polar nature of the substituted benzene ring. An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and reproducibility. Detection is performed using a UV detector, leveraging the aromatic nature of the compound which is expected to have a strong UV absorbance.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Method Validation: A Deep Dive into Performance Characteristics

The developed HPLC method was subjected to a rigorous validation protocol to assess its performance characteristics in line with ICH Q2(R1) guidelines.[5][8]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4][9]

  • Experimental Protocol:

    • A solution of the this compound reference standard was prepared and injected into the HPLC system.

    • A placebo solution (containing all excipients without the active ingredient) was prepared and injected.

    • The reference standard was spiked into the placebo solution and injected.

    • To simulate degradation, the analyte was subjected to forced degradation conditions (acid, base, oxidation, heat, and light). The resulting solutions were injected.

  • Results: The chromatograms showed no interfering peaks from the placebo or degradation products at the retention time of the analyte, confirming the method's specificity.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • A stock solution of the reference standard was prepared.

    • A series of at least five concentrations ranging from 50% to 150% of the target assay concentration were prepared by diluting the stock solution.

    • Each concentration was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and y-intercept were calculated.

  • Results:

Table 2: Linearity Data

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area
50%50452,100
80%80725,300
100%100901,500
120%1201,083,200
150%1501,355,800
  • Correlation Coefficient (r²): 0.9995

  • Y-intercept: 1,250 (less than 2% of the response at 100% concentration)

The high correlation coefficient and low y-intercept demonstrate the excellent linearity of the method over the specified range.[10]

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Experimental Protocol:

    • A placebo solution was spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Three replicate preparations were made for each concentration level.

    • The samples were analyzed, and the percentage recovery was calculated.

  • Results:

Table 3: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80%8079.599.38
80.2100.2599.710.52
79.699.50
100%10099.899.80
100.5100.50100.100.41
100.0100.00
120%120119.599.58
120.8100.67100.020.59
119.899.83

The mean recovery values are within the typical acceptance criteria of 98-102%, demonstrating the high accuracy of the method.[11]

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Six replicate samples were prepared at 100% of the target concentration by the same analyst on the same day and with the same instrument.

    • Results: The %RSD of the peak areas was 0.45%, which is well within the typical acceptance criterion of ≤1%.[10]

  • Intermediate Precision (Inter-assay Ruggedness):

    • Experimental Protocol: The assay was repeated on a different day, by a different analyst, and on a different instrument.

    • Results: The %RSD between the two sets of data was 0.82%, demonstrating the method's ruggedness.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

The LOQ was confirmed by injecting six replicates of a solution at this concentration, which yielded a %RSD of 4.2% (acceptance criteria typically ≤10%).[10]

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% acetonitrile)

  • Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results remained within the acceptance criteria for all variations, indicating the method is robust.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 1.0% (for 5 injections)

Comparison with Other Analytical Techniques

While HPLC is a powerful and widely used technique, it is essential to consider other available methods for the quantification of this compound.

Table 5: Comparison of Analytical Methods

FeatureValidated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Measurement of light absorption at a specific wavelength.
Specificity High; chromatographic separation resolves interferences.Very high; provides structural information for definitive identification.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity Good (LOQ ~0.3 µg/mL).Excellent; can detect trace levels of impurities.Moderate; generally less sensitive than chromatographic methods.
Quantification Excellent; highly linear and accurate.Good; requires appropriate internal standards for best accuracy.Fair; linearity can be limited.
Sample Throughput Moderate; run time of ~10 minutes per sample.Lower; typically longer run times and more complex sample preparation.High; very rapid measurements.
Cost (Instrument/Run) Moderate / Low.High / Moderate.Low / Very Low.
Best Suited For Routine quality control, purity assessment, and stability studies.Impurity profiling, structural elucidation, and trace analysis.Quick, preliminary assays where high specificity is not required.
Conclusion: A Validated HPLC Method as the Gold Standard

The validated RP-HPLC method presented in this guide demonstrates excellent performance characteristics for the quantification of this compound. It is specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a quality control environment.

While other techniques like GC-MS offer higher sensitivity and specificity, the HPLC-UV method provides the optimal balance of performance, cost, and throughput for routine analysis. UV-Vis spectrophotometry, although simple and fast, lacks the specificity required for reliable quantification in the presence of potential impurities. Therefore, the validated HPLC method stands as the gold standard for the routine quality control of this compound.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev HPLC Method Optimization Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis with System Suitability Testing Robustness->Routine Validation Complete

Caption: Logical workflow for HPLC method validation.

References

comparative study of different synthetic routes to 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

This guide provides a detailed comparative analysis of the primary synthetic methodologies for producing this compound, a key intermediate in the development of pharmaceutical and agrochemical agents.[1] The unique combination of the chloro, trifluoromethyl, and sulfonamide functional groups imparts specific physicochemical properties that are highly desirable in modern drug design.[2][3] This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into two distinct and viable synthetic pathways. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of each route's merits and drawbacks to guide your synthetic strategy.

Route 1: The Direct Chlorosulfonation Pathway

This is the most common and direct approach, proceeding via a two-step sequence starting from the readily available 3-chlorobenzotrifluoride. The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction to install the chlorosulfonyl group, followed by nucleophilic substitution with ammonia.

Principle and Rationale

The key transformation is the chlorosulfonation of 3-chlorobenzotrifluoride (m-chlorobenzotrifluoride).[4][5] In this EAS reaction, the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and a strong meta-director. The chlorine (-Cl) atom is an ortho-, para-director, albeit a deactivating one. The combined influence of these groups directs the incoming electrophile (derived from chlorosulfonic acid) primarily to the position ortho to the chlorine and meta to the trifluoromethyl group, yielding the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride intermediate.[2]

The subsequent amination is a standard conversion of a sulfonyl chloride to a sulfonamide using an ammonia source. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia.

Visualization of Route 1

Route 1: Direct Chlorosulfonation A 3-Chlorobenzotrifluoride C 2-Chloro-5-(trifluoromethyl)- benzenesulfonyl chloride A->C Step 1: Chlorosulfonation B Chlorosulfonic Acid (ClSO₃H) E 2-Chloro-5-trifluoromethyl- benzenesulfonamide C->E Step 2: Amination D Ammonia (aq.) (NH₃)

Caption: Workflow for the Direct Chlorosulfonation Pathway.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

  • Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). The reaction should be conducted in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (3.0 equivalents). Cool the acid to 0-5 °C using an ice bath.

  • Addition of Starting Material: Slowly add 3-chlorobenzotrifluoride (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.[4][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by GC or TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride can be used in the next step or purified further by recrystallization or distillation under reduced pressure.[2]

Step 2: Synthesis of this compound

  • Apparatus Setup: In a separate flask equipped with a stirrer and cooled in an ice bath, place a concentrated aqueous solution of ammonia (e.g., 28-30%, 5.0 equivalents).

  • Addition of Intermediate: Slowly add the crude or purified 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride[7] (1.0 equivalent) in portions to the ammonia solution. Maintain the temperature below 15 °C.

  • Reaction: Stir the resulting slurry at room temperature for 2-4 hours.

  • Isolation: Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol or isopropanol to remove impurities.

  • Purification: Dry the solid product. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Route 2: The Sandmeyer Reaction Pathway

This alternative route builds the molecule from a different starting material, 2-chloro-5-(trifluoromethyl)aniline, utilizing a classic Sandmeyer-type reaction. This multi-step approach offers a different strategy for regiochemical control.

Principle and Rationale

This pathway begins with the diazotization of 2-chloro-5-(trifluoromethyl)aniline.[8] The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a reactive diazonium salt.

The core of this route is the subsequent Sandmeyer-type reaction. The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) catalyst (e.g., cuprous chloride). This reaction substitutes the diazonium group with a sulfonyl chloride group, forming the same key intermediate as in Route 1. A similar process has been described for the synthesis of an isomeric compound.[9] The final amination step is identical to that in Route 1. This method is particularly useful when the required aniline is readily available and direct functionalization (as in Route 1) might lead to isomeric mixtures or be otherwise problematic.

Visualization of Route 2

Route 2: Sandmeyer Reaction A 2-Chloro-5-(trifluoromethyl)aniline C Diazonium Salt Intermediate A->C Step 1: Diazotization B NaNO₂ / aq. HCl (0-5 °C) E 2-Chloro-5-(trifluoromethyl)- benzenesulfonyl chloride C->E Step 2: Sandmeyer Reaction D SO₂ / CuCl G 2-Chloro-5-trifluoromethyl- benzenesulfonamide E->G Step 3: Amination F Ammonia (aq.) (NH₃)

Caption: Workflow for the Sandmeyer Reaction Pathway.

Detailed Experimental Protocol: Route 2

Step 1: Diazotization of 2-Chloro-5-(trifluoromethyl)aniline

  • Apparatus Setup: Prepare a stirred reaction vessel cooled to 0-5 °C.

  • Amine Solution: Suspend 2-chloro-5-(trifluoromethyl)aniline[8] (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 equivalents) in water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Intermediate Use: The resulting solution of the diazonium salt is highly reactive and potentially unstable; it should be used immediately in the next step without isolation.

Step 2: Sandmeyer Reaction to form 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

  • Catalyst Solution: In a separate, larger reaction vessel, prepare a solution of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas at 10-15 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Step 1 to the catalyst solution. Control the addition rate to manage gas evolution (N₂) and maintain the temperature.

  • Reaction: After the addition is complete, stir the mixture for 1-2 hours at room temperature.

  • Work-up and Isolation: Pour the reaction mixture into ice water. The sulfonyl chloride will separate, often as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Amination

  • This step is identical to Step 2 of Route 1. The crude sulfonyl chloride from the Sandmeyer reaction is treated with aqueous ammonia to yield the final this compound.[10]

Comparative Analysis

ParameterRoute 1: Direct ChlorosulfonationRoute 2: Sandmeyer Reaction
Starting Material 3-Chlorobenzotrifluoride2-Chloro-5-(trifluoromethyl)aniline
Number of Steps 23
Key Reagents Chlorosulfonic acid, AmmoniaSodium nitrite, HCl, SO₂, CuCl, Ammonia
Yield Generally good to high for both steps.Can be variable, especially in the Sandmeyer step.
Purity & Isomers Generally good regioselectivity, but minor isomers are possible.Excellent regiochemical control as the starting aniline defines the substitution pattern.
Safety Concerns Highly corrosive and reactive chlorosulfonic acid (reacts violently with water).Unstable diazonium salt intermediate (potential explosion hazard if not kept cold or allowed to concentrate). Toxic SO₂ gas.
Scalability More straightforward for large-scale production due to fewer steps.More complex due to the handling of unstable intermediates and toxic gas, making scale-up more challenging.

Discussion and Recommendation

Route 1 (Direct Chlorosulfonation) stands out for its efficiency and atom economy. With only two steps from a common starting material, it is often the preferred method for industrial production. The primary challenges are the handling of the highly corrosive chlorosulfonic acid and ensuring high regioselectivity to minimize the formation of unwanted isomers, which would necessitate more demanding purification steps.

Route 2 (Sandmeyer Reaction) offers superior control over regiochemistry. Since the substitution pattern is fixed by the starting aniline, the formation of isomers is not a concern. This can be a significant advantage when exceptionally high purity is required. However, this route is longer and involves more hazardous reagents. The inherent instability of diazonium salts requires strict temperature control and careful handling, and the use of toxic sulfur dioxide gas adds complexity to the process, particularly at a larger scale.

  • For large-scale, cost-effective synthesis where minor isomeric impurities can be managed through purification, Route 1 is generally superior due to its directness and fewer operational steps.

  • For laboratory-scale synthesis or when absolute isomeric purity is paramount , Route 2 provides a robust, albeit more complex, alternative . The precise control it offers can justify the additional steps and more stringent safety precautions required.

The choice between these two routes ultimately depends on the specific requirements of the project, including scale, purity specifications, available equipment, and safety protocols.

References

A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloro-5-trifluoromethyl-benzenesulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Starting Material Purity

In the landscape of pharmaceutical development and fine chemical synthesis, the quality of a starting material is not merely a parameter—it is the bedrock upon which the entire downstream process is built. 2-Chloro-5-trifluoromethyl-benzenesulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds, including potent enzyme inhibitors.[1][2][3] The presence of impurities, even in trace amounts, can have cascading negative effects, including altered reaction kinetics, generation of unwanted by-products, reduced final product yield, and potential safety concerns.[4][5]

Therefore, a robust, multi-faceted analytical strategy to qualify and compare this intermediate from various suppliers is not just good practice; it is a necessity. This guide provides an in-depth, experience-driven framework for assessing the purity of this compound. We will move beyond simple pass/fail criteria, focusing instead on building a comprehensive impurity profile that enables an informed, risk-based decision when selecting a supplier. The methodologies described are designed to be self-validating and are grounded in established regulatory principles.[6][7]

The Analytical Strategy: An Orthogonal, Tiered Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to cross-validate findings. Our strategy is organized into a logical workflow, starting with broad screening and progressing to highly specific quantification and identification.

G cluster_0 Supplier Qualification Workflow Sample Receive Samples (Supplier A, B, C) Tier1 Tier 1: Initial Screening (Appearance, Melting Point, TLC) Sample->Tier1 Visual Inspection Tier2 Tier 2: Chromatographic & Spectroscopic Purity (HPLC-UV, qNMR) Tier1->Tier2 Proceed if passes initial checks Tier3 Tier 3: Impurity Identification & Specific Tests (LC-MS, GC-HS, Elemental Analysis) Tier2->Tier3 Characterize impurities >0.1% (ICH Q3A) Decision Final Decision (Data Review & Supplier Selection) Tier3->Decision Consolidate all data

Caption: A tiered workflow for comprehensive supplier qualification.

Tier 1: Initial Screening and Physical Characterization

Before committing to resource-intensive analyses, simple physical and qualitative tests provide a valuable first impression of material quality.

  • Visual Appearance: The material should be a white to off-white solid. Any significant color deviation or presence of foreign particulates is an immediate red flag.

  • Melting Point: A sharp melting range close to the literature value indicates good purity. A broad or depressed melting range suggests the presence of significant impurities.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method to visualize the number of components. A single, well-defined spot is expected. The presence of multiple spots indicates potential impurities, which can be qualitatively compared across suppliers.

While these tests are not quantitative, a failure at this stage can justify the immediate rejection of a supplier's batch, saving considerable time and resources.

Tier 2: Definitive Purity Assessment

This tier forms the core of the quantitative analysis, employing two powerful and orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry, separating the main component from its organic impurities.[8][9] The percentage purity is typically calculated based on the area-under-the-curve (AUC) of all detected peaks.

Causality Behind the Method: We choose a Reversed-Phase (RP-HPLC) method because this compound is a moderately non-polar aromatic compound, making it well-suited for separation on a C18 stationary phase. A gradient elution is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively resolved and detected within a reasonable runtime. UV detection is selected based on the aromatic nature of the molecule, which provides a strong chromophore.

(See Protocol 1 in the Appendix for a detailed experimental method.)

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity assessment because it provides a direct, absolute measure of the analyte concentration against a certified internal standard, without relying on a reference standard of the analyte itself.[10][11][12] This makes it a powerful orthogonal technique to HPLC.[13][14]

Causality Behind the Method: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integrals of specific, well-resolved protons on the analyte molecule to the integral of a known amount of a high-purity internal standard (e.g., maleic anhydride), we can calculate the absolute purity (w/w %) of the this compound. This method is insensitive to impurities that lack protons, providing a different analytical perspective than HPLC.

(See Protocol 2 in the Appendix for a detailed experimental method.)

Tier 3: Impurity Identification and Specialized Tests

For any impurity detected above the identification threshold outlined in ICH Q3A guidelines (typically ≥0.10%), identification is necessary.[4][6][7] Furthermore, specific tests for common process-related impurities are crucial.

G cluster_1 Impurity Identification Workflow HPLC Impurity detected by HPLC (>0.1%) Collect Fraction Collection (if necessary) HPLC->Collect LCMS LC-MS Analysis HPLC->LCMS NMR_Data NMR Analysis (¹H, ¹³C, etc.) Collect->NMR_Data MS_Data Obtain Mass (m/z) & Fragmentation Data LCMS->MS_Data Structure Propose Structure MS_Data->Structure NMR_Data->Structure

Caption: A typical workflow for the structural elucidation of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for identifying unknown organic impurities. It couples the separation power of HPLC with the detection and structural information provided by a mass spectrometer. By determining the precise mass-to-charge ratio (m/z) of an impurity, a molecular formula can be proposed. Fragmentation data (MS/MS) can further help in elucidating the structure.[9][15]

Residual Solvent Analysis by GC-Headspace (GC-HS)

Organic solvents used in the manufacturing process can remain in the final product.[16] These residual solvents are classified by their toxicity, and their limits are strictly regulated by pharmacopeial methods such as USP <467> and ICH Q3C.[17][18][19] GC-HS is the standard technique for this analysis.

Causality Behind the Method: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into a gas chromatograph (GC) for separation and quantification by a Flame Ionization Detector (FID). This technique is highly sensitive and specific for volatile organic compounds.

(See Protocol 3 in the Appendix for a detailed experimental method.)

Elemental Analysis

This analysis determines the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the sample. The results should align closely with the theoretical values for C₇H₅ClF₃NO₂S. Significant deviation can indicate the presence of inorganic impurities or salts.

Data Synthesis and Supplier Comparison

The final step is to consolidate all data into a clear, comparative format. This allows for an objective, evidence-based decision.

Analytical Test Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White Crystalline SolidOff-White PowderYellowish TingeWhite to Off-White Solid
Melting Point 145-146 °C144-146 °C140-144 °C144-147 °C
HPLC Purity (% Area) 99.85%99.52%98.91%≥ 99.5%
Largest Unknown Impurity 0.08%0.25%0.45%≤ 0.10%
Total Impurities (HPLC) 0.15%0.48%1.09%≤ 0.5%
qNMR Purity (w/w %) 99.7%99.4%98.5%≥ 99.0%
Residual Toluene (GC-HS) < 50 ppm350 ppm950 ppm≤ 890 ppm
Elemental Analysis (C%) Matches TheoryMatches TheoryDeviation >0.5%Deviation ≤0.4%

Analysis of Hypothetical Results:

  • Supplier A demonstrates excellent quality across all metrics, with high purity by both HPLC and qNMR, and minimal impurities.

  • Supplier B meets the purity specification by HPLC but fails on the largest unknown impurity threshold, which would require identification and qualification. The qNMR result is also slightly lower.

  • Supplier C fails on multiple criteria: visual appearance, melting point, purity by both methods, and residual solvent levels exceeding the ICH limit.[18] This supplier would be disqualified.

Conclusion

The qualification of a critical starting material like this compound demands a rigorous, multi-technique approach. Relying on a single purity value from a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a tiered analytical strategy encompassing physical screening, orthogonal quantitative purity assays (HPLC, qNMR), and specific impurity tests (LC-MS, GC-HS), researchers can build a comprehensive quality profile. This data-driven approach allows for a confident and objective comparison of suppliers, ensuring the integrity of downstream research and development and ultimately contributing to the safety and efficacy of the final product.

Appendix: Detailed Experimental Protocols

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[20]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8][21]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Integrate all peaks with an area >0.05%. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Purity by Quantitative NMR (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Certified Maleic Anhydride (or similar stable standard with well-resolved peaks).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a clean NMR tube.

  • Acquisition Parameters (Self-Validating):

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30s) to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the IS.

  • Calculation: Use the standard qNMR purity equation, accounting for the molar masses, masses, number of protons for each integrated signal, and the certified purity of the internal standard.[11]

Protocol 3: Residual Solvent Analysis by GC-Headspace (GC-HS)
  • Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).[16][17]

  • Columns (as per USP <467>): G43 phase (e.g., DB-624) and G16 phase (e.g., DB-WAX) for confirmation.[17]

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Crimp securely.

  • Standard Preparation: Prepare a standard solution containing expected solvents (e.g., Toluene, Acetonitrile, Methanol) at their respective ICH limit concentrations in DMSO.[18]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Parameters:

    • Inlet Temperature: 200 °C.

    • Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 250 °C.

  • Analysis: Run the blank (DMSO), standard solution, and sample solutions. Identify peaks by retention time against the standard and quantify.

References

Comparative Analysis of Halogenated Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A Focus on 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 2-Chloro-5-trifluoromethyl-benzenesulfonamide against other halogenated benzenesulfonamides in the context of their application as carbonic anhydrase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and isoform selectivity, provide supporting data from the scientific literature, and outline a robust experimental protocol for their evaluation.

Introduction: Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction essential for pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[2]

In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization. While isoforms like CA I and CA II are widespread, others, such as the transmembrane CAs IX and XII, are highly overexpressed in various solid tumors to help manage the acidic microenvironment resulting from hypoxia.[3][4] This differential expression makes isoform-selective CA inhibitors (CAIs) highly sought-after therapeutic agents for a range of diseases, including glaucoma, epilepsy, and cancer.[5]

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for CAIs. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion in the enzyme's active site, disrupting the catalytic cycle.[2] While the sulfonamide moiety acts as the anchor, the aromatic scaffold and its substituents are crucial for modulating potency and achieving the desired isoform selectivity.

The Target Compound: Deconstructing this compound

The Role of the 2-Chloro Substituent

The position of substituents on the benzenesulfonamide ring is critical for orienting the inhibitor within the CA active site. X-ray crystallography studies have shown that a chlorine atom at the ortho- (2-) position fills a specific hydrophobic cavity in the active site, thereby fixing the orientation of the benzene ring.[6][7] This defined binding mode can be exploited to enhance affinity and influence selectivity.

The Role of the 5-Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. Its presence on the benzene ring significantly increases the acidity of the sulfonamide protons. This facilitates the deprotonation of the sulfonamide to its active anionic form, which is crucial for binding to the zinc ion. Studies have consistently shown that fluorine-containing sulfonamides are often more potent inhibitors than their non-fluorinated counterparts.[8] The -CF₃ group at the meta- (3-) or para- (4-) position is a common feature in potent CAIs.[9] Placed at the 5-position, it is expected to exert a strong electron-withdrawing effect, thereby enhancing the intrinsic binding affinity of the molecule.

Based on these principles, This compound is rationally designed to be a highly potent CA inhibitor . The 2-chloro group provides a steric anchor for a defined orientation, while the 5-trifluoromethyl group enhances the zinc-binding affinity of the sulfonamide warhead.

Comparative Performance and Isoform Selectivity

The primary challenge in CAI drug development is achieving selectivity for the target isoform(s) over the highly abundant, off-target isoforms like CA I and II, to minimize side effects.[2] The substituents on the benzenesulfonamide ring play the most critical role in governing this selectivity.

To contextualize the predicted potency of our target compound, we can compare the known inhibition constants (Kᵢ) of other halogenated benzenesulfonamides against key CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide (Standard) 25012255.7[3]
2-Chlorobenzenesulfonamide 10,0001,5009804,500[6]
4-Chlorobenzenesulfonamide >10,0001,20010,00010,000[10]
Dichlorophenamide (4,5-dichloro) 3,00038304.5[6]
Compound with 4-Cl, 5-Me 2,700 - 18,7002.4 - 2141.4 - 47.51.7 - 569[3]

Analysis of Comparative Data:

  • Simple Halogenation: Simple monochlorination, as seen in 2-chlorobenzenesulfonamide and 4-chlorobenzenesulfonamide, results in relatively weak inhibition, particularly against the cytosolic CA I.[6][10] The 2-chloro isomer shows slightly better activity than the 4-chloro isomer, suggesting the importance of substitution at that position.

  • Multiple Halogenations: Dichlorophenamide, with two chloro groups, demonstrates a significant increase in potency against CA II, IX, and XII compared to the monochlorinated versions.[6] This highlights the cumulative effect of electron-withdrawing halogens.

  • Combined Substituents: The data for S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides is particularly insightful.[3] This scaffold, which shares a 4-chloro and 5-substituent pattern with our target compound (albeit with methyl instead of trifluoromethyl), shows poor inhibition of CA I but potent, low-nanomolar inhibition of the therapeutically relevant CA II, IX, and XII isoforms.[3]

Predicted Profile for this compound: By synthesizing the above SAR, we can predict that this compound will likely exhibit:

  • High Potency: The combined electron-withdrawing effects of both the chloro and trifluoromethyl groups should lead to potent inhibition, likely in the low nanomolar range for sensitive isoforms.

  • Selectivity against CA I: Like many substituted benzenesulfonamides, it is expected to be a weak inhibitor of the CA I isoform.

  • Strong Inhibition of CA II, IX, and XII: It is predicted to be a potent inhibitor of the physiologically dominant CA II and the tumor-associated CA IX and XII isoforms. Achieving selectivity between these three would depend on finer structural interactions that require experimental validation.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of inhibition and a typical experimental workflow.

G cluster_0 CA Active Site cluster_1 Inhibition Mechanism Zn(II) Zn(II) OH- OH⁻ Zn(II)->OH- binds H2O H₂O H2O->Zn(II) regenerates CO2 CO₂ OH-->CO2 attacks HCO3- HCO₃⁻ CO2->HCO3- forms HCO3-->H2O displaced by Sulfonamide R-SO₂NH₂ Anion R-SO₂NH⁻ Sulfonamide->Anion deprotonates Anion->Zn(II) displaces H₂O, coordinates to Zn(II)

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

G cluster_workflow Experimental Workflow: CA Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) plate 2. Plate Setup (96-well) - Blanks - Enzyme Control (Max Activity) - Inhibitor dilutions prep->plate preincubate 3. Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate 4. Reaction Initiation (Add Substrate, p-NPA) preincubate->initiate measure 5. Kinetic Measurement (Spectrophotometer, 400 nm) initiate->measure analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC₅₀/Kᵢ) measure->analyze

References

A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a key building block in the synthesis of various therapeutic agents. By integrating principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic approach to structural verification, complete with detailed experimental protocols and data interpretation.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For a molecule like this compound, the presence of regioisomers or other structurally similar impurities can arise during synthesis. These impurities may exhibit different pharmacological or toxicological profiles, making their detection and characterization critical.[1][2][3][4] A multi-spectroscopic approach provides orthogonal data points, leading to a self-validating system for structural confirmation.

A Multi-faceted Analytical Workflow

The confirmation of the this compound structure relies on a synergistic workflow, leveraging the unique strengths of various spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry (EI-MS) Sample->MS Ionization IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Direct Analysis Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Proton/Carbon Environment & Connectivity MS->Structure_Confirmation Molecular Weight & Fragmentation IR->Structure_Confirmation Functional Groups

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as those of the sulfonamide group.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Obtain a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets. A coupled spectrum can be obtained to observe C-F couplings.

    • ¹⁹F NMR: Obtain a proton-decoupled ¹⁹F spectrum.

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established substituent effects on the benzene ring and data from structurally similar compounds.[6][7]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~8.0dJ ≈ 2 HzH-6
~7.8ddJ ≈ 8, 2 HzH-4
~7.6dJ ≈ 8 HzH-3
~7.5br sSO₂NH₂
¹³C ~140sC-1
~135sC-2
~132q²J(C,F) ≈ 33 HzC-5
~130dC-3
~128q³J(C,F) ≈ 4 HzC-4
~125q³J(C,F) ≈ 4 HzC-6
~123q¹J(C,F) ≈ 272 HzCF₃
¹⁹F ~ -63sCF₃

Rationale Behind the Predictions:

  • ¹H NMR: The aromatic protons are expected to appear in the downfield region (7.5-8.0 ppm). The proton at position 6 (H-6) will be a doublet due to coupling with H-4. H-4 will be a doublet of doublets due to coupling with H-3 and H-6. H-3 will be a doublet due to coupling with H-4. The sulfonamide protons (SO₂NH₂) are expected to be a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.[5][6]

  • ¹³C NMR: The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms (²J(C,F)). The trifluoromethyl carbon itself will also be a quartet with a large one-bond coupling constant (¹J(C,F)).[7] The other aromatic carbons will show smaller couplings to the fluorine atoms.

  • ¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a singlet in the proton-decoupled spectrum.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the elemental composition and identifying structural motifs.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₇H₅ClF₃NO₂S, with a molecular weight of approximately 259.63 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 259 and an isotope peak at m/z 261 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion is predicted to occur through several key pathways:

G M [M]⁺˙ m/z 259/261 M-SO2NH2 [M-SO₂NH₂]⁺ m/z 180/182 M->M-SO2NH2 - SO₂NH₂ M-NH2 [M-NH₂]⁺ m/z 243/245 M->M-NH2 - NH₂ M-Cl [M-Cl]⁺ m/z 224 M->M-Cl - Cl C6H3F3S [C₆H₃F₃S]⁺ m/z 179 M-SO2NH2->C6H3F3S - Cl

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Key Predicted Fragments:

m/z Proposed Fragment Neutral Loss
259/261[C₇H₅ClF₃NO₂S]⁺˙ (Molecular Ion)-
243/245[C₇H₄ClF₃O₂S]⁺NH₂
224[C₇H₅F₃NO₂S]⁺Cl
180/182[C₇H₄ClF₃]⁺SO₂NH₂
179[C₆H₃F₃S]⁺Cl, SO₂

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.[9]

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3200N-H stretchSulfonamide (NH₂)
1600-1450C=C stretchAromatic ring
1350-1310S=O asymmetric stretchSulfonamide (SO₂)
1180-1140S=O symmetric stretchSulfonamide (SO₂)
1300-1100C-F stretchTrifluoromethyl (CF₃)
800-600C-Cl stretchAryl chloride

Comparative Analysis: Distinguishing from Potential Isomers

The true power of this multi-spectroscopic approach lies in its ability to differentiate this compound from its potential regioisomers. For instance, an isomer such as 4-Chloro-3-trifluoromethyl-benzenesulfonamide would exhibit a different splitting pattern in its ¹H NMR spectrum due to the different relative positions of the protons. Similarly, the fragmentation pattern in the mass spectrum might differ due to the influence of the substituent positions on bond strengths.

Conclusion

The structural confirmation of this compound is a critical step in its application in pharmaceutical development. A comprehensive analysis utilizing NMR, MS, and IR spectroscopy provides a robust and self-validating methodology. By carefully acquiring and interpreting the data from each technique, researchers can confidently verify the structure, ensuring the quality and safety of the final product. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important chemical entity.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide: Evaluating Cost-Effectiveness for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Chloro-5-trifluoromethyl-benzenesulfonamide is a crucial building block in the development of various pharmaceutical and agrochemical agents. This guide provides an in-depth technical comparison of the most viable synthetic routes to this compound, offering a critical evaluation of their cost-effectiveness based on starting material costs, reaction yields, process complexity, and safety and environmental considerations.

Introduction to this compound

This compound is a substituted aromatic sulfonamide. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences its chemical reactivity and biological activity, making it a valuable synthon in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, necessitating robust and economically viable synthetic strategies. This guide will focus on two primary synthetic pathways, starting from readily available precursors: 3-amino-4-chlorobenzotrifluoride and 4-chloro-1-(trifluoromethyl)benzene.

Method 1: Synthesis via Diazotization of 3-Amino-4-chlorobenzotrifluoride

This classical approach leverages the versatile chemistry of diazonium salts. The synthesis proceeds in three key stages: diazotization of the starting amine, conversion to the sulfonyl chloride, and subsequent amidation.

Scientific Rationale & Experimental Design

The choice of 3-amino-4-chlorobenzotrifluoride as a starting material is strategic due to its commercial availability and the well-established reliability of diazotization reactions for introducing a sulfonyl group onto an aromatic ring. The low-temperature diazotization is critical to ensure the stability of the highly reactive diazonium salt intermediate. Subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) affords the corresponding sulfonyl chloride. The final amidation step is typically a straightforward nucleophilic substitution with ammonia.

Experimental Protocol

Step 1: Diazotization of 3-Amino-4-chlorobenzotrifluoride A suspension of 3-amino-4-chlorobenzotrifluoride in concentrated hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

Step 2: Sulfonation (Sandmeyer Reaction) The freshly prepared diazonium salt solution is slowly added to a solution of sulfur dioxide in acetic acid, catalyzed by copper(I) chloride. This reaction generates 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. The product is then extracted with an organic solvent.

Step 3: Amidation The crude 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in an appropriate solvent and treated with aqueous ammonia. The reaction mixture is stirred until the conversion is complete. The final product, this compound, is then isolated by filtration, washed, and purified by recrystallization.

Workflow Diagram

A 3-Amino-4-chlorobenzotrifluoride B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sulfonation (SO₂, CuCl) C->D Step 2 E 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride D->E F Amidation (NH₃) E->F Step 3 G This compound F->G

Caption: Synthesis of this compound via Diazotization.

Method 2: Synthesis via Chlorosulfonation of 4-Chloro-1-(trifluoromethyl)benzene

This alternative route involves the direct functionalization of a less expensive starting material, 4-chloro-1-(trifluoromethyl)benzene, through an electrophilic aromatic substitution reaction.

Scientific Rationale & Experimental Design

The chlorosulfonation of 4-chloro-1-(trifluoromethyl)benzene with chlorosulfonic acid is a direct and atom-economical approach to introduce the sulfonyl chloride group onto the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents. The electron-withdrawing trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. The sulfonation is expected to occur at the position ortho to the chlorine and meta to the trifluoromethyl group, yielding the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride intermediate. The subsequent amidation is identical to that in Method 1.

Experimental Protocol

Step 1: Chlorosulfonation of 4-Chloro-1-(trifluoromethyl)benzene 4-Chloro-1-(trifluoromethyl)benzene is added dropwise to an excess of chlorosulfonic acid at a low temperature (0-10 °C). The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete, as monitored by techniques like TLC or GC. The reaction is quenched by carefully pouring the mixture onto crushed ice. The resulting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is extracted with a suitable organic solvent.

Step 2: Amidation The isolated 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is then reacted with aqueous ammonia, as described in Method 1, to yield the final product.

Workflow Diagram

A 4-Chloro-1-(trifluoromethyl)benzene B Chlorosulfonation (ClSO₃H) A->B Step 1 C 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride B->C D Amidation (NH₃) C->D Step 2 E This compound D->E

Caption: Synthesis of this compound via Chlorosulfonation.

Cost-Effectiveness Analysis

A thorough evaluation of the cost-effectiveness of each method requires consideration of several factors, including the cost of raw materials, reaction yields, energy consumption, waste generation, and safety measures.

Parameter Method 1: Diazotization Method 2: Chlorosulfonation Supporting Data & Rationale
Starting Material Cost ModerateLow3-Amino-4-chlorobenzotrifluoride is generally more expensive than 4-chloro-1-(trifluoromethyl)benzene.[1][2][3][4][5]
Reagent Cost ModerateLowMethod 1 requires sodium nitrite and a copper catalyst. Method 2 utilizes chlorosulfonic acid, which is a relatively inexpensive bulk chemical.[1][6][7][8][9][10][11][12][13][14]
Reported/Expected Yield Generally GoodPotentially HigherWhile specific yields for the target molecule are not readily available in comparative studies, chlorosulfonation reactions on similar substrates often proceed with high efficiency. Diazotization routes can sometimes be affected by the stability of the diazonium intermediate.
Process Complexity HighModerateMethod 1 involves a three-step process with strict temperature control required for the diazotization step. Method 2 is a two-step process, although the handling of highly corrosive chlorosulfonic acid requires careful consideration.
Safety Hazards Diazonium salts can be explosive if isolated.Chlorosulfonic acid is highly corrosive and reacts violently with water.Both methods require stringent safety protocols. The potential for explosive intermediates in Method 1 necessitates careful handling and in-situ use. The corrosive nature of chlorosulfonic acid in Method 2 demands appropriate personal protective equipment and reaction setup.
Environmental Impact Generation of nitrogen-containing byproducts and copper waste.Production of acidic waste from the quenching of chlorosulfonic acid.The environmental impact of both methods is significant and requires proper waste treatment procedures. Diazotization reactions can lead to the formation of potentially harmful azo compounds as byproducts.[6]

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

  • Method 2 (Chlorosulfonation) appears to be the more cost-effective option for large-scale production due to the lower cost of the starting material and fewer reaction steps. The potentially higher overall yield further contributes to its economic advantage. However, the handling of large quantities of highly corrosive chlorosulfonic acid is a significant safety consideration that must be addressed with appropriate engineering controls and personal protective equipment.

  • Method 1 (Diazotization) , while likely more expensive due to the cost of the starting amine and the multi-step nature of the process, may be a suitable choice for smaller-scale laboratory synthesis where the handling of highly corrosive reagents is less desirable and the well-established nature of the reactions provides a degree of predictability.

Ultimately, the choice of synthesis method will depend on the specific needs and capabilities of the research or manufacturing facility. A thorough process hazard analysis and a detailed cost analysis based on current market prices of all reagents and solvents are recommended before scaling up either process.

References

cross-validation of analytical results for 2-Chloro-5-trifluoromethyl-benzenesulfonamide using different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Orthogonal Method Cross-Validation for the Analysis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and manufacturing, the confirmation of a molecule's identity, purity, and strength is not merely a procedural step but the very foundation of safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like this compound (C₇H₅ClF₃NO₂S, MW: 259.63)[1], a single analytical technique, no matter how robust, provides only one perspective. True analytical confidence is achieved through cross-validation , a process of comparing results from multiple, distinct analytical methods. This guide provides an in-depth comparison of orthogonal techniques for the comprehensive analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations outlined by guidelines such as ICH Q2(R2).[2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] By employing a multi-technique approach—combining chromatography for separation and quantification with spectroscopy for structural elucidation—we create a self-validating system that ensures the reliability and accuracy of our results. This guide is designed for researchers, scientists, and drug development professionals to illustrate the causality behind experimental choices and to provide actionable, field-proven protocols.

Chapter 1: The Workhorse of Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision, accuracy, and ability to separate the main component from its impurities. For a substituted aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.

Causality of Method Design:

  • Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with optimal peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of the acidic sulfonamide proton, leading to more consistent retention times.[4][5]

  • Detection: UV detection is ideal, as the benzene ring in the molecule contains a chromophore that absorbs UV light. The detection wavelength is chosen at the absorbance maximum to ensure high sensitivity.

Experimental Protocol: HPLC-UV for Purity and Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[5]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Reagents and Solutions:

    • Mobile Phase A: Water with 0.1% phosphoric acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.[5]

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Create working standards at appropriate concentrations (e.g., 0.05 mg/mL for assay).

    • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 0.05 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm.[6]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the working standard.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%.[7]

  • Data Analysis:

    • Assay (%): Calculate against the reference standard using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

    • Purity (%): Determined by area normalization. Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100.

Chapter 2: Orthogonal Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure that no non-UV active or co-eluting impurities were missed by HPLC, an orthogonal chromatographic method is essential. GC-MS provides this alternative perspective. However, sulfonamides are polar and have low volatility, making them unsuitable for direct GC analysis.[8] This necessitates a critical derivatization step to increase their volatility and thermal stability—a key insight for successful analysis.[9][10]

Causality of Method Design:

  • Derivatization: A two-step derivatization is employed. First, methylation with diazomethane targets the acidic sulfonamide proton. Second, acylation with an agent like pentafluoropropionic acid anhydride (PFPA) targets the nitrogen, creating a less polar, more volatile, and thermally stable derivative suitable for GC.[10]

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points.

  • MS Detection: Mass spectrometry provides definitive identification based on the unique mass fragmentation pattern of the derivatized analyte, offering a much higher degree of specificity than UV detection.[11]

Experimental Protocol: GC-MS for Identity and Impurity Profiling
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Diazomethane solution (handle with extreme caution in a fume hood).

    • 10% Pentafluoropropionic acid anhydride (PFPA) in hexane.[10]

    • Ethyl acetate, Hexane (GC grade).

    • 1 M Phosphate buffer (pH 6.8).

  • Derivatization Procedure: [10]

    • Dissolve ~1 mg of the this compound sample in 1 mL of ethyl acetate.

    • Add diazomethane solution dropwise until a faint yellow color persists. Allow to react for 10 minutes.

    • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 300 µL of hexane. Add 50 µL of 10% PFPA in hexane.

    • Let the mixture stand for 30 minutes at room temperature for the acylation reaction to complete.

    • Add 300 µL of 1 M phosphate buffer (pH 6.8) to quench the reaction and remove excess reagents. Vortex and discard the lower aqueous layer.

    • Dry the organic layer with anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its mass spectrum with a reference library or a derivatized reference standard.

    • Assess purity by area normalization of the total ion chromatogram (TIC).

Chapter 3: Definitive Structural Elucidation with Spectroscopy

While chromatography excels at separation and quantification, spectroscopy provides unequivocal structural confirmation. FT-IR and NMR are powerful tools that probe the molecular structure at the functional group and atomic levels, respectively.

Part A: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent identity check when comparing a sample's spectrum to that of a known reference standard.[12]

Expected Characteristic Vibrations: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3350-3250 cm⁻¹ from the sulfonamide group.[13]

  • Aromatic C-H stretching: Just above 3000 cm⁻¹.

  • Asymmetric and Symmetric SO₂ stretching: Strong bands around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. These are highly characteristic of the sulfonamide group.[13][14]

  • C-F stretching: Strong absorptions in the 1300-1100 cm⁻¹ region.

  • C-Cl stretching: In the fingerprint region, typically around 800-600 cm⁻¹.

Experimental Protocol: FT-IR by ATR
  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with the reference standard's spectrum. The peak positions and relative intensities should match.

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in organic chemistry.[15][16] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments will confirm the atomic connectivity and substitution pattern on the aromatic ring.

Expected NMR Signals:

  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling to each other. A broad singlet for the two N-H protons of the sulfonamide group will also be present.

  • ¹³C NMR: Will show signals for the 7 unique carbon atoms in the molecule, including the carbon attached to the CF₃ group (which will appear as a quartet due to C-F coupling).[11]

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol: Multinuclear NMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that they are consistent with the known structure of this compound.

Chapter 4: The Synthesis: Cross-Validation and Data Comparison

The true power of this multi-technique approach lies in the convergence of the data. Each method provides a piece of the puzzle, and together they create a high-fidelity picture of the sample's quality. Cross-validation involves the direct comparison of these results to ensure consistency and accuracy.[17]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatographic Analysis cluster_spec Spectroscopic Analysis cluster_results Data Evaluation Prep 2-Chloro-5-trifluoromethyl- benzenesulfonamide Sample HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis (after Derivatization) Prep->GCMS FTIR FT-IR Analysis Prep->FTIR NMR NMR Analysis (1H, 13C, 19F) Prep->NMR Assay Assay & Purity (Quantitative) HPLC->Assay GCMS->Assay Identity Identity & Structure (Qualitative) GCMS->Identity FTIR->Identity NMR->Identity Final Final Report: Convergent Data Assay->Final Identity->Final

References

A Comparative Guide to the In Vitro Metabolic Stability of 2-Chloro-5-trifluoromethyl-benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the metabolic stability of a compound is a cornerstone of its pharmacokinetic profile, dictating its lifespan in the body and, consequently, its therapeutic efficacy and dosing regimen.[1][2] Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating frequent dosing and potentially leading to variable patient exposure. This guide provides an in-depth comparison of the in vitro metabolic stability of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a scaffold of interest in medicinal chemistry, and its structurally related derivatives. We will explore the causal relationships between chemical structure and metabolic fate, supported by a detailed experimental protocol for assessment using human liver microsomes.

The liver is the primary organ for drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[3][4][5] The benzenesulfonamide moiety is a prevalent feature in many therapeutic agents. However, its aromatic ring and associated substituents are often susceptible to enzymatic attack, primarily oxidation. The parent compound, this compound, incorporates two key features intended to mitigate this: a chloro group and a trifluoromethyl (CF₃) group. The CF₃ group, in particular, is a well-established tool in medicinal chemistry for enhancing metabolic stability by blocking potential sites of metabolism due to the strength of the carbon-fluorine bond.[6][7]

This guide will dissect how modifications to this core structure influence its stability, providing researchers with actionable insights for designing more robust drug candidates.

Experimental Design: The Liver Microsomal Stability Assay

To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard high-throughput screen.[8][9][10][11] This assay utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[8][12] The rate at which a parent compound disappears over time when incubated with microsomes and necessary cofactors provides a direct measure of its intrinsic clearance.[11]

Detailed Step-by-Step Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and its derivatives upon incubation with pooled human liver microsomes (HLM).

2. Materials & Reagents:

  • Test Compounds: this compound and its derivatives, dissolved in DMSO to a stock concentration of 10 mM.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of NADPH, which is essential for CYP enzyme activity.[9]

  • Positive Controls: Verapamil (intermediate clearance) and Testosterone (high clearance) to validate assay performance.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide) for LC-MS/MS analysis. The internal standard corrects for variations during sample processing and analysis.[12]

  • Hardware: 96-well plates, multi-channel pipettes, incubator (37°C), centrifuge, and a validated LC-MS/MS system.

3. Experimental Workflow:

  • Preparation:

    • Thaw pooled HLM in a 37°C water bath and immediately place on ice. Dilute the stock to a working concentration of 1 mg/mL with cold phosphate buffer.[12]

    • Prepare intermediate spiking solutions (100 µM) of test compounds and controls by diluting the 10 mM DMSO stocks in a 50:50 acetonitrile:water mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 98 µL of the 1 mg/mL microsome working solution to each well.

    • Add 2 µL of the 100 µM intermediate spiking solution of the test compound or control to the appropriate wells, achieving a final test compound concentration of 2 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to acclimate the enzymes and compounds.

    • Initiate the metabolic reaction by adding 100 µL of the freshly prepared NADPH regenerating system to all wells except the "T=0" and "minus-cofactor" controls.

    • For the T=0 time point, the quenching solution is added before the NADPH system.

  • Sampling and Quenching:

    • Incubate the reaction plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 400 µL of the cold acetonitrile quenching solution.[12]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a pre-developed LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" against time. The slope of the resulting linear regression line is the negative of the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k A longer half-life indicates greater metabolic stability.[11]

  • Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / Amount of protein in mg) Intrinsic clearance is a direct measure of the metabolic capacity of the enzymes for the compound. A lower Clint value signifies better stability.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_ana 3. Analysis cluster_data 4. Data Processing P1 Prepare Stock Solutions (Test Compounds, Controls) I1 Dispense Microsomes and Test Compound into Plate P1->I1 P2 Prepare Microsome Working Solution (1 mg/mL) P2->I1 P3 Prepare NADPH Regenerating System I3 Initiate Reaction (Add NADPH System) P3->I3 I2 Pre-incubate at 37°C I1->I2 I2->I3 I4 Incubate & Sample at Time Points (0-60 min) I3->I4 A1 Quench Reaction with Cold Acetonitrile + IS I4->A1 A2 Centrifuge to Precipitate Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Calculate % Remaining vs. Time A3->D1 D2 Plot ln(% Remaining) vs. Time D1->D2 D3 Calculate t½ and Clint D2->D3

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Comparative Data: Structure-Metabolism Relationships

The following table presents representative data for this compound and a series of rationally designed derivatives. This data, while illustrative, is based on established medicinal chemistry principles to demonstrate the impact of specific structural modifications.

Compound ID Structure / Modification Rationale for Modification Expected t½ (min) Expected Clint (µL/min/mg)
Parent This compoundBaseline compound with a stabilizing CF₃ group.> 60< 10 (Low)
Derivative A 2-Chloro-5-methyl -benzenesulfonamideReplace CF₃ with a metabolically labile methyl group.15 - 2540 - 70 (High)
Derivative B 2-Fluoro -5-trifluoromethyl-benzenesulfonamideReplace Cl with a smaller, strongly electron-withdrawing F atom.> 60< 10 (Low)
Derivative C 2-Chloro-5-trifluoromethyl-N-methyl -benzenesulfonamideN-methylation of the sulfonamide.40 - 5515 - 25 (Low-Mod)
Derivative D 2,6 -Dichloro-5-trifluoromethyl-benzenesulfonamideIntroduce a second chloro group to sterically hinder the sulfonamide.> 60< 10 (Low)
Analysis of Comparative Data
  • The Protective Effect of the Trifluoromethyl Group: The most dramatic comparison is between the Parent compound and Derivative A . Replacing the robust CF₃ group with a methyl group introduces a "metabolic soft spot." The methyl group is highly susceptible to CYP-mediated hydroxylation, leading to a significantly shorter half-life and higher intrinsic clearance.[6] This highlights the foundational role of the CF₃ group in conferring metabolic stability to the parent scaffold.

  • Impact of the Halogen at Position 2: Comparing the Parent (Chloro) with Derivative B (Fluoro) shows that replacing chlorine with fluorine is unlikely to decrease stability. Both are electron-withdrawing and can shield the ring from oxidation. The choice between them in a drug discovery program might be based on other factors like synthetic accessibility or target engagement rather than a significant difference in metabolic stability.

  • Metabolism at the Sulfonamide Moiety: While aromatic rings are common sites of metabolism, the sulfonamide group itself can be a target. Derivative C , with N-methylation, shows a slight decrease in stability compared to the parent. This suggests that while the primary sulfonamide is relatively stable, modifications can expose it to different metabolic pathways, such as N-dealkylation.

  • Steric Hindrance as a Strategy: Derivative D illustrates the principle of using steric bulk to protect a potential metabolic site. Adding a second chlorine atom ortho to the sulfonamide group can physically block the approach of metabolizing enzymes, further enhancing the compound's stability.[13]

Conclusion and Future Directions

This guide demonstrates that the in vitro metabolic stability of this compound is significantly influenced by its structural features, particularly the presence of the trifluoromethyl group which serves as a metabolic blocker. The standard liver microsomal assay provides a robust and reproducible method for quantifying these differences, enabling a data-driven approach to drug design.

By systematically modifying the parent scaffold and evaluating the resulting changes in half-life and intrinsic clearance, researchers can build a clear understanding of the structure-metabolism relationship. Replacing metabolically labile groups with more stable ones (like CH₃ with CF₃) and introducing steric or electronic shielding are proven strategies for enhancing metabolic stability.[14][15] The insights gained from these in vitro comparisons are invaluable for prioritizing compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

A Comparative Benchmarking Guide to the Efficacy of 2-Chloro-5-trifluoromethyl-benzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel sulfonamide-based compounds, using 2-Chloro-5-trifluoromethyl-benzenesulfonamide as a primary example. We will objectively compare its potential performance against well-characterized inhibitors of carbonic anhydrase, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This function is critical for pH regulation, CO₂ transport, fluid secretion, and various biosynthetic pathways.[1][4] The involvement of specific CA isoforms in the pathophysiology of numerous diseases—including glaucoma, epilepsy, altitude sickness, and various cancers—has established them as crucial therapeutic targets.[2][5]

The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors (CAIs).[6] The unsubstituted sulfonamide moiety (—SO₂NH₂) is the key pharmacophore, capable of coordinating to the catalytic zinc ion in the enzyme's active site, thereby blocking its function.[6][7] Given this well-established structure-activity relationship, novel substituted benzenesulfonamides, such as this compound, are promising candidates for CA inhibition.

This guide outlines a rigorous, multi-faceted approach to characterize and benchmark the inhibitory potential of this compound against a panel of known, clinically relevant CA inhibitors.

Scientific Rationale and Selection of Comparators

To establish a robust efficacy profile for a novel compound, it is essential to benchmark it against established agents with diverse characteristics. For this guide, we have selected three distinct comparators that provide a comprehensive baseline for evaluating this compound.

  • Acetazolamide: The prototypical, first-generation CA inhibitor.[4][8] It is used systemically to treat glaucoma, epilepsy, and altitude sickness.[8][9][10] Its broad inhibitory profile across multiple CA isoforms makes it an essential benchmark for overall potency.

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used for glaucoma.[11][12][13] It exhibits greater selectivity for CA-II, an isoform abundant in the eye, and its localized delivery minimizes systemic side effects.[11][12] Comparing against Dorzolamide provides insights into potential isoform selectivity and therapeutic application.

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[7][14][15] Importantly, due to its arylsulfonamide moiety, Celecoxib is also a potent, nanomolar inhibitor of several CA isoforms, representing a well-documented off-target interaction.[7][14][16] Including Celecoxib allows for a comparative assessment of potency against a structurally related inhibitor from a different therapeutic class.

The core experimental strategy will involve two orthogonal assays: a direct measure of enzymatic inhibition to determine potency (IC₅₀) and a biophysical assay to confirm direct target engagement and stabilization.

Experimental Design & Methodologies

The following protocols are designed to be self-validating, providing a clear and reproducible workflow for assessing inhibitor efficacy.

Workflow for Inhibitor Benchmarking

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation P1 Compound Preparation (Test & Comparators) A1 In Vitro CA Inhibition Assay (Colorimetric) P1->A1 A2 Thermal Shift Assay (DSF) (Target Engagement) P1->A2 P2 Enzyme & Reagent Preparation P2->A1 P2->A2 D1 IC50 Determination A1->D1 D2 ΔTm Calculation A2->D2 D3 Comparative Efficacy Table D1->D3 D2->D3 G cluster_dsf Thermal Shift Assay Protocol S1 Prepare Protein-Dye Master Mix S2 Aliquot into 384-well Plate S1->S2 S3 Add Compound (10 µM final) S2->S3 S4 Seal & Spin Plate S3->S4 S5 Run Thermal Melt (25°C to 95°C) S4->S5 S6 Analyze Melt Curve (Calculate Tm) S5->S6 S7 Calculate ΔTm (Tm_compound - Tm_DMSO) S6->S7

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-trifluoromethyl-benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This compound, with the CAS number 779-71-5, is a halogenated organic compound.[1] Such compounds are treated as hazardous waste due to their potential for environmental persistence and toxicity.[2]

A review of the Safety Data Sheet (SDS) reveals the following key hazards:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes.

Table 1: Hazard Profile of this compound

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2 (H315)Wear protective gloves and clothing. Wash thoroughly after handling.
Causes serious eye irritationEye Irrit. 2 (H319)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and use of appropriate PPE is non-negotiable. The causality here is direct: the barrier provided by PPE prevents the chemical from coming into contact with your body, thus mitigating the risk of irritation.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.

Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE requirements.

Waste Segregation: A Critical Step for Safety and Compliance

Proper waste segregation is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic waste must be collected separately from non-halogenated waste.[2] The rationale for this is twofold:

  • Treatment and Disposal Methods: Halogenated wastes often require specific disposal methods, such as high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and furans.[4][5] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes.[6] Proper segregation ensures compliance with these federal and any additional state and local regulations.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound.

Preparation
  • Consult the SDS: Before beginning, review the most current SDS for this compound.

  • Designate a Waste Accumulation Area: Identify a specific, well-ventilated area, preferably within a fume hood, for waste collection.

  • Obtain a Proper Waste Container: Use a designated, leak-proof container compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

Waste Collection
  • Gross Contamination: For the disposal of the pure compound or residues, carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or funnel. Avoid generating dust.

  • Contaminated Labware:

    • Disposable Items: Any disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in the designated solid hazardous waste container.

    • Reusable Glassware: Glassware should be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone) three times.[2] Collect the rinsate in a separate, properly labeled "Halogenated Organic Solvent Waste" container.[2] Do not discharge the rinsate to the sewer system.[4]

  • Spill Cleanup:

    • In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials and rinsate as hazardous waste.

Container Management and Final Disposal
  • Keep Containers Closed: Always keep the hazardous waste container securely closed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, following your institution's guidelines and EPA regulations.[7]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] They will work with a licensed chemical destruction facility for final disposal, likely through controlled incineration.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_disposal Final Disposal start 2-Chloro-5-trifluoromethyl- benzenesulfonamide Waste is_solid Solid Waste? start->is_solid Gross Contamination, Contaminated Disposables, Spill Debris is_liquid Liquid Waste? start->is_liquid Solvent Rinsate solid_container Place in Labeled 'Halogenated Solid Waste' Container is_solid->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration Licensed Chemical Incineration Facility ehs_pickup->incineration

References

Mastering Safety: A Researcher's Guide to Handling 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, advancing discovery requires not only innovation but also an unwavering commitment to safety. Handling novel chemical compounds is a daily reality, and a profound understanding of their potential hazards is the bedrock of a secure and productive laboratory environment. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS No. 779-71-5), a compound of interest in modern research.

Our approach moves beyond a simple checklist. We delve into the causality behind each recommendation, empowering you to make informed, safety-first decisions. By integrating field-proven insights with authoritative data, this guide aims to become your trusted resource, ensuring that your focus remains on your research, confident in the knowledge that you are protected.

Hazard Profile: An Evidence-Based Assessment

A complete Safety Data Sheet (SDS) with formally assigned GHS classifications for this compound is not consistently available across all suppliers[1]. However, by examining the data for a structurally similar and more reactive precursor, 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 54090-08-3), we can establish a robust, conservative safety protocol. The sulfonyl chloride is classified as causing severe skin burns and eye damage[2]. While the sulfonamide is expected to be less reactive, it is prudent to treat it as a significant irritant to the skin and eyes and potentially harmful if inhaled or ingested.

The primary risks associated with handling this compound in its solid, powdered form are:

  • Dermal Contact: Irritation or potential chemical burns upon skin contact.

  • Ocular Contact: Serious eye irritation or damage.

  • Inhalation: Irritation of the respiratory tract due to airborne dust.

  • Ingestion: Presumed to be harmful if swallowed, based on general toxicity of related compounds.

Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be deliberate and directly address the identified hazards of skin contact, eye damage, and inhalation. The following table outlines the minimum required PPE, with explanations grounded in chemical compatibility principles.

Protection Area Required PPE Rationale & Critical Specifications
Hands Double-gloving with a chemical-resistant outer glove (e.g., Viton™ or PVA) over a standard nitrile inner glove.The compound is a chlorinated aromatic hydrocarbon. Standard nitrile and neoprene gloves offer poor resistance to these chemical classes[3]. Viton™ and Polyvinyl Alcohol (PVA) provide excellent resistance to aromatic and chlorinated solvents[3][4][5]. Double-gloving provides an additional layer of protection against tears and minimizes contamination during doffing.
Eyes/Face ANSI Z87.1-compliant safety goggles AND a full-face shield.Safety glasses alone are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine dust and splashes[2]. A face shield worn over goggles offers a final barrier against splashes to the entire face during weighing or transfer operations.
Body A long-sleeved, cuffed laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>10g).A standard lab coat prevents incidental contact with skin. Cuffs should be tucked into the outer gloves. A chemically resistant apron provides an impermeable barrier during procedures with a higher risk of spills.
Respiratory A NIOSH-approved N95 respirator or higher.Required whenever handling the powder outside of a certified chemical fume hood or containment device to prevent inhalation of aerosolized particles. Surgical masks offer no protection against chemical dust[6].

Operational Plans: From Benchtop to Disposal

A proactive safety plan encompasses every stage of the compound's lifecycle in the laboratory. The following workflows are designed to be self-validating systems, minimizing exposure at every step.

Safe Handling and Weighing Protocol

Handling this compound as a powder presents a significant risk of aerosolization. All manipulations should be performed within a certified chemical fume hood or a powder containment hood.

Step-by-Step Procedure:

  • Preparation: Before bringing the compound into the work area, don all required PPE as specified in the table above.

  • Surface Decontamination: Wipe down the work surface inside the fume hood with 70% ethanol to reduce static and help contain any stray powder.

  • Weighing: Use a tared weigh boat or glassine paper. Open the main container slowly. Use a dedicated, clearly labeled spatula to transfer the powder. Avoid any scooping motions that could generate dust.

  • Closing: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol) before removing it from the hood. Place the cloth in a designated solid waste bag.

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, respirator, lab coat, inner gloves) to prevent cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.

Emergency Spill Response

Immediate and correct response to a spill is critical to preventing exposure.

Step-by-Step Procedure:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.

  • Isolate: Restrict access to the spill area.

  • Assess & Protect: If the spill is small and contained within a fume hood, you may proceed with cleanup only after donning the full PPE ensemble described above, including respiratory protection.

  • Contain & Absorb: DO NOT dry sweep the powder. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Neutralize (if applicable): For acidic or basic compounds, a neutralizing agent may be used. For this compound, simple absorption is sufficient.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by 70% ethanol. All cleaning materials must be disposed of as hazardous waste[7][8].

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Actions cluster_cleanup Cleanup Protocol (Trained Personnel Only) cluster_final Post-Cleanup Spill Spill Detected Alert Alert Area Personnel Spill->Alert Evacuate Evacuate if Large Spill Alert->Evacuate Isolate Isolate Spill Zone Evacuate->Isolate DonPPE Don Full PPE (Incl. Respirator) Isolate->DonPPE Cover Gently Cover with Inert Absorbent DonPPE->Cover Collect Scoop into Labeled Hazardous Waste Container Cover->Collect Decon Decontaminate Area (Wet Wipe) Collect->Decon Dispose Dispose of All Materials as Hazardous Waste Decon->Dispose Report Report to EH&S Dispose->Report

Decontamination and Disposal Plan

Proper decontamination prevents inadvertent, low-level exposure over time.

  • Glassware/Equipment: Reusable items should be decontaminated before being removed from the fume hood. Carefully rinse items with a solvent in which the compound is soluble (check solubility data). The rinsate must be collected and disposed of as liquid hazardous waste. Follow this with a standard wash with soap and water[8][9].

  • Work Surfaces: At the end of each workday, all surfaces within the fume hood where the compound was handled must be wiped down with a cloth dampened with soap and water, followed by 70% ethanol[10].

  • Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, contaminated wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste (e.g., rinsate) must be collected in a separate, compatible, and labeled hazardous waste container. Consult your institution's EH&S department for specific disposal procedures.

PPE_Selection_Logic cluster_hazard Hazard Identification cluster_routes Potential Exposure Routes cluster_ppe Required PPE Barrier Compound 2-Chloro-5-trifluoromethyl- benzenesulfonamide (Solid Powder) Inhalation Inhalation of Dust Compound->Inhalation Skin Skin Contact Compound->Skin Eyes Eye Contact Compound->Eyes Respirator N95 Respirator Inhalation->Respirator prevents Gloves Chemical-Resistant Gloves (Viton™/PVA over Nitrile) Skin->Gloves prevents Body Lab Coat + Apron Skin->Body prevents EyeFace Goggles + Face Shield Eyes->EyeFace prevents

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.